Purvalanol B
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXRFMOHZVXSG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317921 | |
| Record name | Purvalanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212844-54-7 | |
| Record name | Purvalanol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purvalanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Purvalanol B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purvalanol B is a potent, selective, and reversible ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary molecular targets, cellular effects, and the experimental methodologies used to elucidate its function. Through a comprehensive review of preclinical data, this document aims to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Core Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its primary biological effects by inhibiting the activity of key cyclin-dependent kinases, which are central regulators of cell cycle progression. As a 2,6,9-trisubstituted purine, it functions by competing with ATP for binding to the active site of CDKs.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby halting the cell cycle at specific checkpoints.
The high affinity of this compound for the ATP-binding pocket of sensitive CDKs is a result of specific hydrogen bonding and van der Waals interactions, which stabilize the inhibitor-kinase complex and prevent the kinase from adopting its active conformation.[3][4]
Kinase Selectivity and Potency
This compound exhibits high potency against a specific subset of CDKs, most notably CDK1, CDK2, and CDK5. It is significantly less active against other kinases, highlighting its selectivity.[5] This selectivity is crucial for its potential as a targeted therapeutic agent.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified against various CDK-cyclin complexes. The half-maximal inhibitory concentration (IC50) values demonstrate its nanomolar efficacy against key cell cycle regulators.
| Target Kinase/Cyclin Complex | IC50 (nM) | Reference(s) |
| cdc2 (CDK1)/cyclin B | 6 | [5][][7] |
| CDK2/cyclin A | 6 | [5][][7] |
| CDK2/cyclin E | 9 | [5][][7] |
| CDK5/p35 | 6 | [5][][7] |
| CDK4/cyclin D1 | >10,000 | [] |
Cellular Consequences of CDK Inhibition
The inhibition of CDKs by this compound triggers a cascade of cellular events, ultimately leading to the suppression of cancer cell proliferation. These effects are primarily mediated through cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
By inhibiting CDK1 and CDK2, this compound effectively blocks the G1/S and G2/M transitions of the cell cycle.[8][9] Treatment of cancer cell lines with this compound leads to an accumulation of cells in the G1 and G2/M phases, preventing them from proceeding through mitosis.[8][9] For example, in Chinese hamster lung fibroblast CCL39 cells, this compound induced a G2/M block with a GI50 of 2.5 µM.[8]
Induction of Apoptosis
Prolonged cell cycle arrest initiated by this compound can lead to programmed cell death, or apoptosis. This has been observed in various cancer cell lines, including those from colon, breast, and prostate cancers.[10] The apoptotic response is often caspase-dependent, involving the activation of key executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of substrates such as poly(ADP-ribose) polymerase (PARP).[10]
In HCT 116 colon cancer cells, 15 µM this compound induced a 3.5-fold increase in apoptosis after 24 hours.[10] This was accompanied by disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10]
Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can also contribute to the apoptotic cascade.[11]
Signaling Pathways Modulated by this compound
The primary mechanism of this compound revolves around the direct inhibition of CDKs. This action instigates a series of downstream effects on various signaling pathways that regulate cell survival and proliferation.
Figure 1: Simplified signaling pathway of this compound's action.
Detailed Experimental Methodologies
The following sections outline the typical experimental protocols used to characterize the mechanism of action of this compound.
Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against specific CDKs.
-
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a CDK-cyclin complex.
-
General Protocol:
-
Recombinant human CDK/cyclin complexes are incubated with a specific substrate (e.g., histone H1) and γ-³²P-ATP in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of this compound on cancer cell viability and growth.
-
Principle: Colorimetric or fluorometric assays are used to measure the metabolic activity of viable cells.
-
MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[10]
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[11]
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).[11]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
Trypan Blue Exclusion Assay:
-
Cells are treated with this compound as described above.
-
At the end of the treatment period, cells are harvested and stained with trypan blue.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Principle: This technique measures the DNA content of individual cells after staining with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Protocol:
-
Cells are treated with this compound for a specified time.
-
Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.[1]
-
The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).[1]
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
-
Apoptosis Assays
-
Annexin V/PI Staining:
-
Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Protocol:
-
Cells are treated with this compound.
-
Harvested cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cells.
-
After a short incubation in the dark, the stained cells are analyzed by flow cytometry.
-
-
-
Caspase Activity Assay:
-
Objective: To measure the activity of key apoptotic caspases.
-
Principle: This assay uses a specific peptide substrate for a caspase (e.g., DEVD for caspase-3) conjugated to a fluorophore or chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
Protocol:
-
Cell lysates from this compound-treated and control cells are prepared.
-
The lysate is incubated with the caspase substrate.
-
The fluorescence or absorbance is measured over time using a plate reader.[12]
-
-
-
Western Blotting for Apoptosis Markers:
-
Objective: To detect changes in the expression levels of key apoptosis-related proteins.
-
Protocol:
-
Protein extracts from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[1]
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2 family members).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Figure 2: General experimental workflow for cellular characterization.
Conclusion
This compound is a well-characterized CDK inhibitor with a clear mechanism of action centered on the competitive inhibition of ATP binding to key cell cycle-regulating kinases. Its high potency and selectivity have made it a valuable tool for studying cell cycle control and a lead compound for the development of anticancer therapeutics. The downstream effects of this compound, including cell cycle arrest and induction of apoptosis, are well-documented across a range of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other CDK inhibitors in preclinical research and drug development.
References
- 1. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. tandfonline.com [tandfonline.com]
Purvalanol B: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Cyclin-Dependent Kinase (CDK) inhibitor selectivity of Purvalanol B. The document details its quantitative inhibitory activity, the experimental methodologies for its characterization, and its role within key cellular signaling pathways.
Quantitative Inhibitor Selectivity Profile
This compound is a potent, ATP-competitive inhibitor of several key cyclin-dependent kinases. Its selectivity has been characterized against a panel of kinases, revealing a strong preference for specific CDK complexes crucial for cell cycle regulation. The following tables summarize the quantitative inhibitory activity of this compound against various kinases.
Table 1: Inhibitory Activity of this compound against Primary CDK Targets
| Kinase Target | Complex | IC50 (nM) | Reference |
| CDK1 (cdc2) | Cyclin B | 6 | [1][2][3] |
| CDK2 | Cyclin A | 6 | [1][3] |
| CDK2 | Cyclin E | 9 | [1][3] |
| CDK5 | p35 | 6 | [1][3] |
Table 2: Selectivity Profile of this compound against a Broader Kinase Panel
| Kinase | IC50 (nM) | Selectivity Fold (approx.) vs. CDK1/Cyclin B | Reference |
| CDK1/Cyclin B | 6 | 1 | [1][2][3] |
| CDK2/Cyclin A | 6 | 1 | [1][3] |
| CDK2/Cyclin E | 9 | 1.5 | [1][3] |
| CDK5/p35 | 6 | 1 | [1][3] |
| p42/p44 MAPK (ERK1/2) | >10,000 | >1667 | [4] |
| Other Protein Kinases | >10,000 | >1667 | [2][4] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for this compound is typically performed using an in vitro biochemical kinase assay. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a result of kinase activity.
Objective
To determine the concentration of this compound required to inhibit 50% of the kinase activity of a specific CDK/cyclin complex.
Materials
-
Purified recombinant CDK/cyclin enzyme (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, CDK5/p35)
-
Kinase-specific substrate (e.g., a peptide substrate derived from a known in vivo target)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for the specific CDK)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Luminometer
Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute the inhibitor in the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µl of the diluted this compound or a DMSO control.
-
Add 2 µl of a solution containing the CDK/cyclin enzyme in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to ensure the reaction is within the linear range of the assay.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix prepared in Kinase Assay Buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
This compound exerts its biological effects primarily through the inhibition of CDKs, which are master regulators of the cell cycle. It has also been shown to impact other signaling cascades, such as the MAPK pathway.
CDK-Regulated Cell Cycle Progression
CDKs and their cyclin partners form complexes that phosphorylate key substrates to drive the cell through the different phases of the cell cycle.[4][5][6] this compound, by inhibiting CDK1 and CDK2, can induce cell cycle arrest, primarily at the G1/S and G2/M transitions.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical experimental workflow for determining the IC50 of an inhibitor like this compound using a biochemical kinase assay.
Impact on MAPK Signaling Pathway
While this compound is highly selective for CDKs, some studies have indicated that it can also affect the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the p42/p44 MAPK (ERK1/2) pathway.[7] This interaction may contribute to its overall cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 6. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
Purvalanol B: A Technical Guide to its Application in Kinase Inhibition and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purvalanol B is a potent, selective, and reversible ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). Its high affinity for key cell cycle regulators, including CDK1, CDK2, and CDK5, has positioned it as a valuable tool in cancer research and cell biology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of cyclin-dependent kinases. This blockade prevents the phosphorylation of downstream substrates, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and the induction of apoptosis. Its selectivity for CDKs over other protein kinases makes it a specific probe for studying CDK-dependent processes.
Quantitative Inhibitory Profile
The inhibitory activity of this compound against various CDK complexes has been extensively characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays.
| Target Kinase Complex | IC50 (nM) |
| cdc2 (CDK1)-cyclin B | 6[1][2] |
| CDK2-cyclin A | 6[1][2] |
| CDK2-cyclin E | 9[1][2] |
| CDK5-p35 | 6[1][2] |
| Other Protein Kinases | >1000[1] |
Signaling Pathways Modulated by this compound
This compound's inhibition of CDKs has profound effects on cell cycle progression and survival pathways.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the activity of CDK1/Cyclin B and CDK2/Cyclin A by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human CDK1/Cyclin B or CDK2/Cyclin A enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate peptide (e.g., a peptide derived from Histone H1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the this compound dilution or vehicle (DMSO control).
-
Add 20 µL of a master mix containing the CDK/Cyclin enzyme and substrate peptide.
-
Initiate Reaction: Start the reaction by adding 25 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and PI co-staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvest: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour of staining.
Autophagy Detection by LC3-II Western Blot
This protocol outlines the detection of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described. A positive control for autophagy induction (e.g., starvation or rapamycin) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Conclusion
This compound is a well-characterized and potent inhibitor of cyclin-dependent kinases, making it an indispensable tool for researchers investigating cell cycle regulation, cancer biology, and CDK-dependent signaling pathways. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for the effective application of this compound in a research setting. The ability to induce cell cycle arrest and apoptosis underscores its potential as a lead compound in the development of novel anticancer therapeutics.
References
Purvalanol B: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Its discovery as a member of the 2,6,9-trisubstituted purine class of compounds has positioned it as a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics.[2] This technical guide provides an in-depth overview of this compound, covering its discovery, a representative chemical synthesis, its mechanism of action, and detailed protocols for its biological evaluation.
Discovery and Chemical Properties
This compound was identified through the screening of chemical libraries for inhibitors of CDKs. It is also known by the synonym NG 95. The chemical name for this compound is (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol.
Chemical Structure:
-
Molecular Formula: C₂₀H₂₅ClN₆O₃
-
Molecular Weight: 432.91 g/mol
-
CAS Number: 212844-54-7
Chemical Synthesis
Representative Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 2,6-dichloropurine.
References
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Purvalanol B: A Technical Guide for Drug Development Professionals
Abstract
Purvalanol B, a member of the 2,6,9-trisubstituted purine class of compounds, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its ATP-competitive mechanism of action and nanomolar efficacy against CDKs such as CDK1, CDK2, and CDK5 have established it as a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. We present a detailed summary of quantitative inhibitory data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular determinants of this compound's activity and to guide future drug design efforts.
Introduction
The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound emerged from the screening of combinatorial libraries of 2,6,9-trisubstituted purines as a highly potent CDK inhibitor. It acts by competing with ATP for binding to the kinase domain of CDKs, thereby preventing the phosphorylation of their substrates and inducing cell cycle arrest and apoptosis. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. This guide synthesizes the current knowledge on the SAR of this compound, focusing on the impact of modifications to its core purine scaffold and substituents on its biological activity.
Core Structure and Mechanism of Action
This compound is characterized by a 2,6,9-trisubstituted purine core. The key structural features contributing to its inhibitory activity are:
-
An (R)-2-amino-3-methyl-1-butanol group at the C2 position .
-
A (3-chloro-4-carboxyphenyl)amino group at the C6 position .
-
An isopropyl group at the N9 position .
The mechanism of action of this compound involves its binding to the ATP-binding pocket of CDKs. The purine ring mimics the adenine moiety of ATP, while the substituents at the C2, C6, and N9 positions engage in specific interactions with amino acid residues in the active site, conferring both potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR of this compound by examining the impact of modifications at each of the key positions on its CDK inhibitory activity.
Modifications at the C2 Position
The (R)-2-amino-3-methyl-1-butanol substituent at the C2 position plays a critical role in the potency of this compound. The hydroxyl group of this substituent forms a key hydrogen bond with the backbone carbonyl of Leu83 in the hinge region of CDK2, an interaction crucial for high-affinity binding.
Modifications at the C6 Position
The anilino substituent at the C6 position occupies a hydrophobic pocket in the CDK2 active site. The nature and substitution pattern of the aromatic ring significantly influence the inhibitory activity.
-
Aromatic Ring: Aniline at this position is generally favored.
-
Substitution on the Anilino Ring: The presence and position of substituents on the anilino ring are critical for potency. For instance, the 3-chloro-4-carboxy substitution in this compound enhances its activity. The carboxylic acid group can be modified to introduce other functionalities, as demonstrated by the dansylated analog VMY-1-103, which showed improved efficacy in some cancer cell lines.
Modifications at the N9 Position
The N9 position of the purine ring is typically occupied by a small alkyl group, with the isopropyl group of this compound being optimal for fitting into a hydrophobic pocket.
-
Alkyl Substituents: SAR studies on other 2,6,9-trisubstituted purines have shown that small to medium-sized alkyl groups at the N9 position are generally well-tolerated. For example, in a series of CDK12 inhibitors, an ethyl group at the N9 position conferred better activity than an isopropyl group.
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activities of this compound and selected analogs against various cyclin-dependent kinases.
Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Compound | Target CDK | IC50 (nM) | Reference(s) |
| This compound | cdc2-cyclin B (CDK1) | 6 | |
| CDK2-cyclin A | 6 | ||
| CDK2-cyclin E | 9 | ||
| CDK5-p35 | 6 |
Table 2: Comparative Inhibitory Activity of Purvalanol Analogs
| Compound | Target CDK | IC50 (nM) | Reference(s) |
| Purvalanol A | cdc2-cyclin B (CDK1) | 4 | |
| CDK2-cyclin A | 70 | ||
| CDK2-cyclin E | 35 | ||
| CDK4-cyclin D1 | 850 | ||
| Aminopurvalanol A | CDK1-Cyclin B | 33 | |
| CDK2-Cyclin A | 33 | ||
| CDK2-Cyclin E | 28 | ||
| CDK5-p35 | 20 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its analogs.
In Vitro CDK Inhibition Assay (Biochemical Assay)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against a specific CDK.
Materials:
-
Recombinant human CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions, recombinant CDK/cyclin enzyme, and kinase reaction buffer.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes at 30°C).
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the CDK signaling pathway targeted by this compound and a typical experimental workflow for SAR studies.
Caption: CDK signaling pathway and inhibition by this compound.
Caption: Experimental workflow for SAR studies.
Conclusion
The structure-activity relationship of this compound provides a clear roadmap for the design of novel and improved CDK inhibitors. The key takeaways for medicinal chemists and drug developers are:
-
The (R)-2-amino-3-methyl-1-butanol group at the C2 position is critical for potent inhibition due to its hydrogen bonding interactions in the hinge region of the kinase.
-
The anilino substituent at the C6 position offers a vector for modifying the compound's properties, with substitutions on the aromatic ring significantly impacting potency and selectivity.
-
The N9-isopropyl group provides a favorable interaction within a hydrophobic pocket, and while other small alkyl groups may be tolerated, significant deviation from this size can be detrimental.
By leveraging this detailed understanding of this compound's SAR, researchers can rationally design and synthesize new analogs with enhanced therapeutic potential. The experimental protocols and workflows provided in this guide serve as a practical resource for the evaluation of these novel compounds, ultimately accelerating the development of next-generation CDK inhibitors for the treatment of cancer and other proliferative diseases.
Purvalanol B: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation research and oncology.[1][2][3][4] This technical guide provides an in-depth overview of its chemical properties and solubility, essential data for its application in experimental settings.
Core Chemical Properties
This compound, also known as NG-95, is a purine derivative with a distinct chemical structure that facilitates its interaction with the ATP-binding pocket of CDKs.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅ClN₆O₃ | [1] |
| Molecular Weight | 432.90 g/mol | [2][5] |
| CAS Number | 212844-54-7 | [1][2] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98% | [4] |
| Hydrogen Bond Acceptors | 8 | [7] |
| Hydrogen Bond Donors | 4 | [7] |
| Rotatable Bonds | 8 | [7] |
Solubility Profile
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. It exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.
In Vitro Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 87 mg/mL (200.97 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. Ultrasonic and gentle warming can aid dissolution. | [2][5][6] |
| 1 eq. NaOH | 43.29 mg/mL (100 mM) | Gentle warming is required. | [4] |
| Water | Insoluble | [2][5] | |
| Ethanol | Insoluble | [2][5] |
In Vivo Formulations
For animal studies, this compound can be prepared in various formulations to achieve a homogeneous suspension or a clear solution.
| Formulation | Concentration | Preparation | Source |
| CMC-Na Suspension (Oral) | ≥5 mg/mL | Add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly. | [5] |
| DMSO/PEG300/Tween80/ddH₂O (Injection) | 4.35 mg/mL (10.05 mM) | To 50 µL of 87 mg/mL DMSO stock, add 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH₂O. Use immediately. | [2][5] |
| DMSO/Corn Oil (Injection) | 0.4 mg/mL (0.92 mM) | Add 50 µL of 8 mg/mL DMSO stock to 950 µL of corn oil and mix evenly. Use immediately. | [2][5] |
Mechanism of Action and Signaling Pathways
This compound is a reversible and ATP-competitive inhibitor of cyclin-dependent kinases.[3] It shows high potency against several key cell cycle regulators.
IC₅₀ Values for CDK Inhibition:
This compound exhibits high selectivity for CDKs, with IC₅₀ values greater than 10,000 nM for a wide range of other protein kinases.[4] By inhibiting these CDKs, this compound blocks the progression of the cell cycle, primarily inducing a reversible arrest in the G1 and G2 phases.[8] This inhibition of CDK activity prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[8]
Beyond its direct effects on CDKs, this compound has been shown to have other cellular effects, including the induction of autophagy and the modulation of other signaling pathways such as the ERK1/ERK2 MAPK pathway.[4][9]
Caption: this compound inhibits CDK/Cyclin complexes, leading to cell cycle arrest.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against a specific kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare the kinase buffer (composition will be kinase-specific, but generally contains a buffer like HEPES, MgCl₂, ATP, and a substrate).
-
Prepare the recombinant kinase and its specific substrate.
-
-
Assay Procedure:
-
Create a serial dilution of the this compound stock solution in the kinase buffer.
-
In a 96-well plate, add the kinase, the substrate, and the diluted this compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the remaining ATP.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol describes how to assess the anti-proliferative effects of this compound on a cancer cell line.
-
Cell Culture:
-
Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability/Proliferation:
-
Use a suitable assay to measure cell proliferation, such as the MTT, XTT, or CellTiter-Glo assay.
-
Follow the manufacturer's instructions for the chosen assay. This typically involves adding a reagent to the wells, incubating for a period, and then measuring the absorbance or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the drug concentration.
-
Protocol 3: Solubility Determination by Visual Inspection
This is a basic protocol to visually assess the solubility of this compound in a given solvent.[10]
-
Preparation:
-
Weigh a known amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Choose the solvent to be tested (e.g., DMSO, water, ethanol).
-
-
Procedure:
-
Add a small, measured volume of the solvent to the vial to achieve the highest desired concentration.
-
Vortex the mixture for at least 30 seconds.
-
If the compound does not fully dissolve, sonication and gentle warming (if the compound is stable) can be applied.
-
Visually inspect the solution against a light and dark background for any signs of turbidity or undissolved particles. A completely clear solution indicates that the compound is soluble at that concentration.
-
-
Serial Dilution (if necessary):
-
If the compound is not soluble at the initial concentration, perform a serial dilution with the same solvent until a clear solution is obtained.
-
The concentration at which the compound fully dissolves is the determined solubility.
-
Caption: A simple workflow for determining solubility by visual inspection.
References
- 1. This compound | C20H25ClN6O3 | CID 448991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Purvalanol B: A Technical Guide to its Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase targets of Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This document details the quantitative inhibitory data, experimental methodologies for target identification and characterization, and the key signaling pathways affected by this compound.
Executive Summary
This compound is a small molecule inhibitor that primarily targets cyclin-dependent kinases, key regulators of the cell cycle. It exhibits high potency in the nanomolar range against several CDK complexes. Beyond its well-documented effects on CDKs, this compound also engages other important signaling kinases, notably the mitogen-activated protein kinases (MAPKs) ERK1 and ERK2. This multi-targeted profile contributes to its cellular effects, including cell cycle arrest, induction of apoptosis, and autophagy. This guide serves as a technical resource for researchers investigating the mechanism of action and therapeutic potential of this compound.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against several key kinase targets. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Primary Cyclin-Dependent Kinase Targets
| Target Kinase | IC50 (nM) |
| cdc2-cyclin B (CDK1-cyclin B) | 6[1][2] |
| CDK2-cyclin A | 6[1][2] |
| CDK2-cyclin E | 9[1][2] |
| CDK5-p35 | 6[1][2] |
Other Identified Kinase Targets
| Target Kinase | IC50 | Notes |
| p42/p44 MAPK (ERK1/ERK2) | - | Identified as major intracellular targets; inhibition of activity observed in cellular assays.[3][4] |
| P. falciparum Casein Kinase 1 (CK1) | 7.07 µM | Inhibits the growth of a chloroquine-resistant strain of P. falciparum.[1] |
Note: this compound is reported to be highly selective for CDKs, with IC50 values greater than 10,000 nM for a range of other protein kinases.[3][5]
Experimental Protocols
This section details the methodologies employed to identify and characterize the kinase targets of this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the determination of IC50 values for this compound against purified kinase enzymes.
Objective: To measure the in vitro inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
This compound (dissolved in DMSO)
-
ATP (at a concentration close to the Km of the kinase)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[6]
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[6]
-
Multi-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add the kinase and substrate to the wells of the multi-well plate.
-
Add the different concentrations of this compound to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Stop the reaction and measure the kinase activity using a luminescence-based method that quantifies ADP production.[6]
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Affinity Chromatography for Target Identification
This method is used to identify cellular proteins that physically interact with this compound.
Objective: To isolate and identify the cellular binding partners of this compound.
Materials:
-
EAH Sepharose™ 4B beads[2]
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)[2]
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels
-
Mass spectrometer for protein identification
Procedure:
-
Immobilization of this compound:
-
Affinity Pull-down:
-
Elution and Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry.[5]
-
Signaling Pathways and Cellular Effects
This compound exerts its cellular effects by modulating several key signaling pathways.
Cell Cycle Regulation
As a potent inhibitor of CDKs, this compound directly impacts cell cycle progression. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[4][8]
Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.
MAPK Signaling Pathway
This compound has been shown to inhibit the p42/p44 MAPK (ERK1/ERK2) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. The anti-proliferative effects of this compound are, in part, mediated through the inhibition of this pathway.[3][4]
Caption: this compound inhibits the ERK1/2 signaling pathway.
Induction of Apoptosis and Autophagy
This compound can induce programmed cell death (apoptosis) and autophagy in cancer cells. This is linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3] The related compound, Purvalanol A, has been shown to activate the p53 pathway and modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[9][10]
References
- 1. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purvalanol A Exerts Anti-Hepatocellular Carcinoma Activity by Activating the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Biological Activity of Purvalanol B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol B is a potent, cell-permeable, and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a member of the 2,6,9-trisubstituted purine family, it has emerged as a critical tool in cell biology research and a potential lead compound in the development of novel therapeutics for proliferative disorders.[3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, effects on cellular processes, and detailed experimental protocols.
Mechanism of Action
This compound functions as a reversible and ATP-competitive inhibitor of several key cyclin-dependent kinases.[2] Its primary mode of action involves binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their downstream substrates, which are essential for cell cycle progression.[4] In addition to its well-characterized effects on CDKs, this compound has also been shown to interact with and inhibit other protein kinases, such as the p42/p44 mitogen-activated protein kinases (MAPKs), also known as ERK1/ERK2.[3] This broader kinase inhibitory profile contributes to its potent anti-proliferative properties.[3]
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound against various cyclin-dependent kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency in the nanomolar range for specific CDK-cyclin complexes.
| Target Kinase | Cyclin Partner | IC50 (nM) | Assay Type |
| cdc2 (CDK1) | Cyclin B | 6 | Cell-free assay |
| CDK2 | Cyclin A | 6 | Cell-free assay |
| CDK2 | Cyclin E | 9 | Cell-free assay |
| CDK5 | p35 | 6 | Cell-free assay |
Data sourced from multiple suppliers and research articles.[1][2]
This compound exhibits high selectivity for CDKs, with reported IC50 values greater than 10,000 nM for a range of other protein kinases.[2]
Biological Activities and Cellular Effects
This compound elicits a range of biological effects on cells, primarily stemming from its inhibition of cell cycle machinery. These effects include cell cycle arrest, induction of programmed cell death (apoptosis), and autophagy.
Cell Cycle Arrest
A hallmark of CDK inhibition by this compound is the induction of cell cycle arrest. Treatment of various cell lines with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest prevents cells from entering mitosis, thereby halting proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in numerous cancer cell lines.[4][5] The apoptotic cascade initiated by this compound is multifaceted and can be triggered through various mechanisms:
-
Mitochondria-Mediated Apoptosis: this compound can induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6]
-
Caspase Activation: The induction of apoptosis by this compound is caspase-dependent, leading to the activation of executioner caspases such as caspase-3 and caspase-7, and subsequent cleavage of downstream targets like PARP.[6][7]
-
Modulation of Bcl-2 Family Proteins: Treatment with this compound can alter the expression of pro- and anti-apoptotic members of the Bcl-2 protein family, tipping the balance towards cell death.[4]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the unfolded protein response (UPR), which, when prolonged, can trigger apoptosis.[4][5]
Induction of Autophagy
In addition to apoptosis, this compound has been observed to induce autophagy, a cellular process of self-digestion of cytoplasmic components.[5] This process is often linked to the ER stress response triggered by the compound.[4][5] The interplay between this compound-induced autophagy and apoptosis is complex and may be cell-type and context-dependent, with autophagy potentially acting as a survival mechanism in some scenarios.[5]
Signaling Pathways Affected by this compound
The biological effects of this compound are a direct consequence of its impact on critical cellular signaling pathways.
Caption: this compound inhibits CDK complexes, leading to cell cycle arrest.
Caption: this compound induces apoptosis and autophagy through multiple signaling pathways.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the biological activity of this compound.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of this compound against a specific CDK-cyclin complex.
Materials:
-
Recombinant CDK/cyclin enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Histone H1)
-
[γ-³²P]ATP or fluorescent ATP analog
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound dilution (or DMSO for control).
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for determining kinase inhibition.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability.[6][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (or DMSO) for the desired duration.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a powerful and selective inhibitor of cyclin-dependent kinases with significant anti-proliferative activity. Its ability to induce cell cycle arrest, apoptosis, and autophagy makes it an invaluable tool for studying these fundamental cellular processes. The detailed information and protocols provided in this guide are intended to support researchers in utilizing this compound to its full potential in both basic research and drug discovery efforts. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Purvalanol B: A Technical Guide for Use as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purvalanol B is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs), making it a valuable chemical probe for studying the roles of these essential cell cycle regulators. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its use in key experimental assays. The information presented herein is intended to equip researchers with the knowledge required to effectively utilize this compound as a tool to investigate CDK-mediated signaling pathways in various biological contexts, particularly in cancer research.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. Chemical probes that can selectively inhibit specific CDKs are indispensable tools for dissecting their complex biological functions and for validating them as drug targets.
This compound, a 2,6,9-trisubstituted purine derivative, has emerged as a highly selective and potent ATP-competitive inhibitor of several CDKs. Its ability to readily penetrate cell membranes allows for its use in both biochemical and cell-based assays. This guide will detail the technical aspects of using this compound as a chemical probe.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the active site of CDKs. This reversible inhibition prevents the phosphorylation of CDK substrates, which are crucial for cell cycle progression. The primary targets of this compound are the CDK1, CDK2, and CDK5 complexes.[1] By inhibiting these kinases, this compound effectively blocks cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis in many cancer cell lines.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against various kinases and in cellular assays.
Table 1: Biochemical Activity of this compound against Cyclin-Dependent Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| cdc2-cyclin B (CDK1) | 6 | [3][4] |
| CDK2-cyclin A | 6 | [3][4] |
| CDK2-cyclin E | 9 | [3][4] |
| CDK5-p35 | 6 | [3][4] |
| CDK4 | Negligible inhibition | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value | Reference(s) |
| Chinese hamster lung fibroblast (CCL39) | Growth Inhibition (GI50) | 2.5 µM | [2] |
Table 3: Selectivity of this compound
| Kinase Family | Activity | Reference(s) |
| Other protein kinases | IC50 > 10,000 nM | [1][3] |
Signaling Pathways
This compound primarily impacts the cell cycle signaling pathway through its inhibition of key CDKs. This intervention leads to downstream effects, including the induction of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Kinase Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the IC50 of this compound against a specific CDK in a cell-free system.
Materials:
-
Purified active CDK/cyclin complex
-
Specific peptide substrate for the kinase
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper and scintillation counter
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
This compound dilution or vehicle (DMSO)
-
Kinase/cyclin complex
-
Peptide substrate
-
-
Initiate Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop Reaction and Detection:
-
Using ADP-Glo™: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Using Radiolabeled ATP: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the GI50 or IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle following this compound treatment.[2][3][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[5][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound is a powerful and selective chemical probe for the study of CDK function. Its well-characterized mechanism of action and potent inhibitory activity make it an invaluable tool for researchers in cell biology and drug discovery. The protocols and data provided in this guide are intended to facilitate the effective use of this compound to further our understanding of CDK-mediated processes in health and disease. As with any chemical probe, it is crucial to use appropriate controls and to be aware of potential off-target effects when interpreting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Purvalanol B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Purvalanol B, a potent inhibitor of cyclin-dependent kinases (CDKs). This document details its chemical properties, mechanism of action, and practical applications in research, including experimental protocols and data interpretation.
Core Compound Information
This compound is a 2,6,9-trisubstituted purine that functions as a highly selective, ATP-competitive inhibitor of CDKs. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 212844-54-7 | [1][2] |
| Molecular Weight | 432.90 g/mol | [1] |
| Molecular Formula | C₂₀H₂₅ClN₆O₃ | [1] |
Mechanism of Action and Kinase Selectivity
This compound exerts its biological effects by inhibiting the activity of key cyclin-dependent kinases, which are crucial regulators of cell cycle progression. By competing with ATP for the binding site on the kinase, this compound effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest, and in many cases, apoptosis.[3]
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for specific CDK complexes.
| Kinase Target | IC₅₀ (nM) | Citation(s) |
| cdc2 (CDK1)-cyclin B | 6 | [1][3] |
| CDK2-cyclin A | 6 | [1][3] |
| CDK2-cyclin E | 9 | [1][3] |
| CDK5-p35 | 6 | [1][3] |
| Other Kinases | >10,000 | [2] |
Signaling Pathway
This compound primarily targets CDK1 and CDK2, key drivers of the G1/S and G2/M transitions in the cell cycle. Inhibition of CDK2 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[4][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.[6] This leads to a robust arrest in the G1 phase of the cell cycle. Similarly, inhibition of CDK1/cyclin B blocks entry into mitosis, causing a G2/M arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Cyclin E:CDK2-mediated phosphorylation of RB1 [reactome.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
The Genesis and Evolution of Purine-Based CDK Inhibitors: A Technical Guide
December 17, 2025
Introduction
The intricate orchestration of the cell cycle is governed by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Purine analogs, due to their structural resemblance to the endogenous kinase substrate adenosine triphosphate (ATP), have emerged as a foundational scaffold for the development of potent CDK inhibitors. This technical guide provides an in-depth history of purine-based CDK inhibitors, from their initial discovery to the development of more selective and potent second-generation compounds. It details the key experimental protocols used in their characterization and presents a quantitative comparison of their inhibitory activities.
The Early Dawn: First-Generation Purine-Based CDK Inhibitors
The journey into purine-based CDK inhibitors began with the screening of ATP analogs. Early research identified compounds like N6-dimethylaminopurine and N6-(delta 2-isopentenyl)adenine as non-specific protein kinase inhibitors.[1] A significant breakthrough came with the discovery of olomoucine and subsequently its more potent derivative, roscovitine (also known as seliciclib).[2][3] These compounds demonstrated a higher degree of selectivity for certain CDKs, paving the way for a new class of anti-cancer agents.[4][5]
Structure-activity relationship (SAR) studies were instrumental in advancing the potency of these early inhibitors from the micromolar to the nanomolar range.[6] X-ray crystallography provided crucial insights into their binding mode within the ATP-binding pocket of CDKs, guiding further chemical modifications.[6]
Key First-Generation Inhibitors
-
Olomoucine: One of the first purine-based compounds to show significant and preferential inhibition of CDKs.[1] It competitively inhibits ATP binding.[1]
-
Roscovitine (Seliciclib): A derivative of olomoucine with improved potency and selectivity.[2][3] It has been the subject of numerous clinical trials for various cancers.[7][8]
-
Purvalanols (A and B): Developed through rational drug design, these compounds exhibited even greater potency against specific CDKs compared to olomoucine and roscovitine.[1][9]
Quantitative Analysis of First-Generation Inhibitor Potency
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for key first-generation purine-based CDK inhibitors against a panel of cyclin-dependent kinases.
| Inhibitor | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK4/cyclin D1 (IC50) | CDK5/p35 (IC50) | CDK6/cyclin D (IC50) | References |
| Olomoucine | 7 µM | 7 µM | 7 µM | >1000 µM | 3 µM | >150 µM | [1] |
| Roscovitine | 0.65 µM | 0.7 µM | 0.7 µM | >100 µM | 0.2 µM | >100 µM | [3] |
| Purvalanol A | 4 nM | 70 nM | 35 nM | 850 nM | 75 nM | Not Reported | [1] |
| Purvalanol B | 6 nM | 6 nM | 9 nM | Not Reported | 6 nM | Not Reported | [9] |
The Quest for Specificity: Second-Generation Purine-Based CDK Inhibitors
While first-generation inhibitors demonstrated the therapeutic potential of targeting CDKs, their relatively broad selectivity profiles raised concerns about off-target effects and toxicity. This spurred the development of second-generation inhibitors with improved selectivity for specific CDKs, particularly CDK2.[10] Compounds like NU2058 and its successor, NU6102, were designed through iterative structure-based approaches to achieve enhanced potency and selectivity.[9][11] Another notable second-generation inhibitor is CVT-313, which also shows high potency and selectivity for CDK2.[12][13][14][15]
Key Second-Generation Inhibitors
-
NU6102: A potent and selective inhibitor of CDK1 and CDK2, developed through structure-based design.[16][17][18][19][20]
-
CVT-313: A purine analog identified from a combinatorial library with high potency and selectivity for CDK2 over other CDKs.[12][13][14][15]
Quantitative Analysis of Second-Generation Inhibitor Potency
The focused design of second-generation inhibitors resulted in compounds with significantly improved potency and selectivity profiles, as illustrated in the table below.
| Inhibitor | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK4/cyclin D1 (IC50) | CDK5/p25 (IC50) | References |
| NU6102 | 9.5 nM | 5.4 nM | 1.6 µM | Not Reported | [16][17][18] |
| CVT-313 | 4.2 µM | 0.5 µM | 215 µM | 0.42 µM | [12][13][14] |
Experimental Protocols: The Foundation of Inhibitor Characterization
The development and characterization of purine-based CDK inhibitors rely on a suite of robust in vitro and cell-based assays. These experiments are crucial for determining inhibitor potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (Radiolabeled ATP Method)
This "gold standard" assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate protein or peptide.[1][5][21][22][23]
Materials:
-
Purified recombinant CDK/cyclin complex
-
Specific peptide or protein substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
Phosphoric acid or other stop solution
-
P81 phosphocellulose paper or similar binding matrix
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microcentrifuge tube or 96-well plate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 30% phosphoric acid).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the biological context and experimental design is crucial for interpreting the data on CDK inhibitors. The following diagrams, generated using the DOT language, illustrate the core signaling pathway regulated by CDKs and a typical workflow for inhibitor screening.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CVT 313 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 15. apexbt.com [apexbt.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. NU6102, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6) | Abcam [abcam.com]
- 19. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor NU6102 and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchhub.com [researchhub.com]
- 25. broadpharm.com [broadpharm.com]
Purvalanol B Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in cell cycle research and oncology.[1][2][3] However, a comprehensive understanding of its off-target interactions is crucial for the accurate interpretation of experimental results and the anticipation of potential side effects in therapeutic applications. This technical guide provides an in-depth analysis of the known off-target effects of this compound, summarizing quantitative data, detailing experimental methodologies for off-target identification, and visualizing the affected signaling pathways. While this compound exhibits high selectivity for its primary CDK targets, evidence indicates noteworthy interactions with other kinases, particularly members of the mitogen-activated protein kinase (MAPK) family, such as ERK1 and ERK2.
Quantitative Analysis of this compound Kinase Inhibition
This compound demonstrates high potency against its intended CDK targets. The following tables summarize the available quantitative data for both on-target and identified off-target kinases.
Table 1: On-Target Activity of this compound against Cyclin-Dependent Kinases (CDKs)
| Target | IC50 (nM) |
| cdc2/cyclin B | 6 |
| cdk2/cyclin A | 6 |
| CDK2/cyclin E | 9 |
| CDK5/p35 | 6 |
Data sourced from multiple references.[1][2][3]
Table 2: Off-Target Activity of this compound
While many sources state that this compound is selective over a range of other protein kinases with IC50 values greater than 10,000 nM, specific quantitative data for many identified off-targets remains limited in publicly available literature.[1] The antiproliferative properties of this compound have been shown to be mediated by ERK1 and ERK2, and these kinases have been identified as major interacting proteins.[1][4]
| Off-Target | IC50/Ki | Notes |
| ERK1 (p44 MAPK) | Data not available | Identified as a major interacting protein.[4] |
| ERK2 (p42 MAPK) | Data not available | Identified as a major interacting protein.[4] |
| c-Src | Data not available | The related compound, Purvalanol A, has been shown to suppress c-Src activity.[5][6] |
Experimental Protocols for Off-Target Identification
The identification and validation of this compound's off-targets have been accomplished through various experimental approaches, primarily relying on affinity chromatography and biochemical kinase assays.
Affinity Chromatography for Target Discovery
Affinity chromatography using immobilized this compound is a powerful method to identify interacting proteins from complex biological samples like cell or tissue extracts.[4][7]
Protocol Overview:
-
Immobilization of this compound: this compound is covalently linked to a solid support matrix, typically agarose beads, through a suitable linker. A control resin with an inactive analog of this compound can be prepared to distinguish specific from non-specific binding.[8]
-
Preparation of Cell/Tissue Lysate: The biological sample (e.g., cell line or tissue homogenate) is lysed to release proteins. The lysate is clarified by centrifugation to remove cellular debris.
-
Affinity Purification: The clarified lysate is incubated with the this compound-immobilized resin. Proteins with affinity for this compound will bind to the beads.
-
Washing: The resin is washed extensively with appropriate buffers to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the resin by changing the buffer conditions, such as altering pH, ionic strength, or by competition with a high concentration of free this compound.
-
Protein Identification: The eluted proteins are typically separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands of interest are excised and identified using mass spectrometry-based techniques like peptide mass fingerprinting or tandem mass spectrometry (MS/MS).[7][8]
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for quantifying the inhibitory potency of a compound against a panel of purified kinases. Radiometric assays are considered a gold standard for their direct measurement of kinase activity.[9][10]
General Protocol for a Radiometric Kinase Assay:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), a reaction buffer with necessary cofactors (e.g., MgCl2), and ATP.
-
Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A control reaction with a vehicle (e.g., DMSO) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination and Substrate Capture: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter is washed to remove any unbound radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualization of Affected Signaling Pathways and Experimental Workflows
To illustrate the biological context of this compound's off-target effects and the methodologies used to identify them, the following diagrams are provided.
Caption: Workflow for identifying this compound off-targets using affinity chromatography.
Caption: The ERK1/2 signaling pathway and the inhibitory effect of this compound.
Caption: Overview of the Src family kinase signaling pathway and potential inhibition by this compound.
Conclusion
This compound is a highly selective inhibitor of CDKs, making it an invaluable tool for studying the cell cycle. However, researchers and drug development professionals must consider its off-target effects, most notably on the ERK1/2 signaling pathway. The methodologies outlined in this guide, such as affinity chromatography and comprehensive kinase profiling, are essential for a thorough characterization of the selectivity profile of this compound and other kinase inhibitors. A deeper understanding of these off-target interactions will ultimately lead to more precise experimental designs and safer therapeutic strategies. Further research is warranted to quantify the inhibitory potency of this compound against its identified off-targets and to explore the full spectrum of its cellular effects.
References
- 1. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols: Purvalanol B in Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions as an ATP-competitive inhibitor, primarily targeting CDK1, CDK2, and CDK5.[3] This targeted inhibition disrupts the normal progression of the cell cycle, making this compound a valuable tool for studying cell cycle regulation and for cancer research. By inducing cell cycle arrest, typically at the G1 and G2/M phases, this compound allows for detailed analysis of cellular responses to cell cycle checkpoint activation.[4] These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in cell cycle analysis experiments.
Mechanism of Action:
The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases. CDKs form complexes with their regulatory partners, cyclins, to phosphorylate key substrates that drive the transitions between different phases of the cell cycle. This compound exerts its effect by binding to the ATP-binding pocket of specific CDKs, preventing their kinase activity. This inhibition of CDKs leads to the hypophosphorylation of critical substrates, such as the Retinoblastoma protein (Rb), thereby blocking cell cycle progression.[5][4] For instance, inhibition of CDK1/cyclin B prevents entry into mitosis, leading to a G2/M phase arrest.[6]
Data Presentation
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target CDK Complex | IC₅₀ (nM) |
| cdc2-cyclin B (CDK1) | 6[1][3] |
| CDK2-cyclin A | 6[1][3] |
| CDK2-cyclin E | 9[1][3] |
| CDK5-p35 | 6[1][3] |
Table 2: Effective Concentrations of this compound in Cell Lines
| Cell Line | Effect | Concentration (µM) |
| Chinese hamster lung fibroblast (CCL39) | G2/M block, growth inhibition (GI₅₀) | 2.5[6][7] |
| MKN45 (gastric tumor cells) | Used in combination with X-rays | 20[8] |
Experimental Protocols
Detailed Methodology: Cell Cycle Analysis Using this compound and Flow Cytometry
This protocol outlines the treatment of a mammalian cell line with this compound, followed by staining with propidium iodide (PI) for cell cycle analysis by flow cytometry.
Materials and Reagents:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Tocris, Selleck Chemicals, etc.)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Collect the cells directly into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at 4°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for optimal data acquisition.
-
Collect at least 10,000 events per sample.
-
Analyze the DNA content using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Results:
Treatment of asynchronous cell populations with this compound is expected to result in an accumulation of cells in the G1 and G2/M phases of the cell cycle, as detected by flow cytometry. This will be observed as an increase in the percentage of cells in the G1 and G2/M peaks and a corresponding decrease in the percentage of cells in the S phase of the cell cycle histogram. The extent of cell cycle arrest is typically dose-dependent.
Troubleshooting:
-
Cell Clumping: Ensure single-cell suspension before and during fixation. Gentle vortexing and drop-wise addition of ethanol are crucial. If clumping persists, cells can be filtered through a nylon mesh before analysis.
-
High CV of G1 Peak: A high coefficient of variation (CV) can indicate inconsistent staining or instrumental issues. Ensure a low flow rate during acquisition and that the staining solution is properly prepared and protected from light.
-
No Observed Effect: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Ensure the compound is properly dissolved and stored.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing G2/M Arrest with Purvalanol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[1] This application note provides detailed protocols for utilizing this compound to induce G2/M cell cycle arrest in cultured cells. The methodologies outlined here are essential for researchers studying cell cycle checkpoints, developing anti-cancer therapeutics, and investigating the molecular mechanisms of cell division.
This compound exerts its effects by competitively binding to the ATP pocket of CDKs, thereby preventing the phosphorylation of their substrates. This inhibition leads to a halt in cell cycle progression, primarily at the G2/M transition, making it a valuable tool for synchronizing cell populations and studying mitotic processes.
Mechanism of Action
This compound is a 2,6,9-trisubstituted purine that demonstrates high affinity for the ATP-binding site of several CDK-cyclin complexes. Its primary targets include CDK1/cyclin B1, CDK2/cyclin A, and CDK2/cyclin E, which are critical for the G1/S and G2/M transitions.[1] By inhibiting the kinase activity of these complexes, this compound prevents the phosphorylation of key substrates required for entry into mitosis. This leads to an accumulation of cells in the G2 phase of the cell cycle, a hallmark of G2/M arrest.
Data Presentation
The inhibitory activity of this compound against various cyclin-dependent kinases is summarized in the table below. This data highlights the potency and selectivity of the compound.
| Target CDK Complex | IC50 (nM) |
| cdc2 (CDK1)/cyclin B | 6 |
| CDK2/cyclin A | 6 |
| CDK2/cyclin E | 9 |
| CDK5/p35 | 6 |
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound induces G2/M arrest. By inhibiting CDK1/cyclin B1, this compound prevents the phosphorylation of downstream targets essential for mitotic entry.
Caption: this compound inhibits the CDK1/Cyclin B1 complex, preventing the phosphorylation of mitotic substrates and causing G2/M arrest.
Experimental Workflow
The general workflow for investigating the effects of this compound on the cell cycle is depicted below.
Caption: A typical experimental workflow for studying the effects of this compound on the cell cycle.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow for logarithmic growth during the experiment. Allow cells to attach overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the staining of cells with propidium iodide (PI) for cell cycle analysis using a flow cytometer.
Materials:
-
Treated and control cells from Protocol 1
-
PBS, ice-cold
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use the PI fluorescence intensity to determine the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for examining the expression levels of key G2/M regulatory proteins, such as Cyclin B1 and CDK1, following this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the culture dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a BCA assay.[2]
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[2][3]
-
Quantify band intensities and normalize to the loading control.
-
References
Purvalanol B: Application Notes for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol B (also known as NG 95) is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions as a reversible, ATP-competitive inhibitor, primarily targeting key regulators of the cell cycle.[1] Its high specificity for CDKs over other protein kinases makes it a valuable tool for studying cell cycle progression, apoptosis, and for potential therapeutic development in oncology.[1]
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of CDK-cyclin complexes. These complexes are fundamental for the orderly progression through the different phases of the cell cycle (G1, S, G2, and M). By blocking the ATP-binding site on CDKs, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, and in many cancer cell lines, induction of apoptosis.[3] Specifically, it shows high potency against cdk1/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35.[1][2][4]
Caption: this compound inhibits CDK/Cyclin complexes, blocking Rb phosphorylation and inducing cell cycle arrest.
Data Presentation: Efficacy in Cell Lines
The effective concentration of this compound varies depending on the cell line, treatment duration, and the specific biological endpoint being measured. The following table summarizes key quantitative data from published studies.
| Cell Line | Assay Type | Treatment Duration | Effective Concentration (IC50 or other) | Observed Effect | Citation |
| HCT116 (Colon Cancer) | MTT Assay | 24 hours | 15 µM | ~25% reduction in cell viability | [5] |
| MTT Assay | 48 hours | 15 µM | ~40% reduction in cell viability | [5][6] | |
| Apoptosis Assay | 48 hours | 15 µM | 5.5-fold increase in apoptosis | [5] | |
| SKOV3 (Ovarian Cancer) | CCK-8 Assay | 24 hours | IC50: 19.69 µM | Inhibition of cell viability | [7] |
| CCK-8 Assay | 48 hours | IC50: 9.06 µM | Inhibition of cell viability | [7] | |
| SKOV3/DDP (Cisplatin-Resistant) | CCK-8 Assay | 24 hours | IC50: 15.92 µM | Inhibition of cell viability | [7] |
| CCK-8 Assay | 48 hours | IC50: 4.60 µM | Inhibition of cell viability | [7] | |
| LNCaP (Prostate Cancer) | Cell Cycle Analysis | Not Specified | 1 µM (VMY-1-103 analog) | G1 phase arrest | [8] |
| Apoptosis Assay | Not Specified | 5-10 µM (VMY-1-103 analog) | Induction of apoptosis | [8] | |
| Apoptosis Assay | Not Specified | 10 µM (this compound) | No significant apoptosis induction | [8] | |
| Human Neutrophils | Apoptosis Assay | 6 hours | 20-30 µM | ~3-fold increase in apoptosis | [9] |
| Apoptosis Assay | 20 hours | 30 µM | Maximal apoptosis observed | [9] | |
| P. falciparum (FCR-3 strain) | Growth Inhibition | Not Specified | IC50: 7.07 µM | Inhibition of parasite growth | [1] |
In Vitro Kinase Inhibition (IC50):
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO up to 100 mM.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in a complete culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).
Caption: Workflow for preparing this compound stock and working solutions.
Cell Viability Assay (MTT/CCK-8)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0-64 µM).[7] Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for an additional 1-4 hours, allowing for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of cell cycle phase distribution following treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[7] Treat the cells with the desired concentration of this compound (e.g., 8 µM) or vehicle control for a specified time (e.g., 24 hours).[7]
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet and fix by adding ice-cold 70-75% ethanol dropwise while gently vortexing.[7] Incubate at 4°C overnight or for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Purvalanol B Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Purvalanol B, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. This protocol is intended for use by researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a selective inhibitor of cyclin-dependent kinases, with potent activity against CDK1, CDK2, and CDK5.[1][2] It is a valuable tool for studying the cell cycle, apoptosis, and neurodegenerative diseases. Accurate and consistent preparation of this compound stock solutions is fundamental to achieving reliable and reproducible data in downstream applications. This protocol outlines the necessary steps for dissolving and storing this compound to maintain its chemical integrity and biological activity.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 432.9 g/mol | [3][4] |
| Solubility in DMSO | Up to 100 mM (43.29 mg/mL) | [1] |
| Powder Storage | +4°C or -20°C for long-term storage | [3][5] |
| Stock Solution Storage | -20°C for short-term, -80°C for long-term | [3][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro assays.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 432.9 g/mol = 4.329 mg
4.2. Procedure
-
Acclimatize Reagents: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before use. This prevents condensation from forming inside the containers.
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][6]
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action of this compound as a CDK inhibitor and the workflow for preparing a stock solution.
Caption: Mechanism of this compound as a CDK inhibitor.
Caption: Workflow for this compound stock solution preparation.
References
Purvalanol B: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. By targeting the ATP-binding pocket of CDKs such as CDK1, CDK2, and CDK5, this compound effectively induces cell cycle arrest, primarily at the G2/M phase, and subsequently leads to apoptosis in a variety of cancer cell lines.[1] These characteristics make it a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, including its effects on cell viability, protein expression, and cell cycle progression.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the competitive inhibition of cyclin-dependent kinases. This inhibition disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[1] In addition to inducing cell cycle arrest, this compound has been shown to trigger apoptosis through multiple pathways. One significant mechanism involves the induction of endoplasmic reticulum (ER) stress. This leads to the unfolded protein response (UPR), which, when prolonged, activates pro-apoptotic signaling cascades.[2] In some cancer cell lines, such as HCT116, this ER stress-mediated apoptosis is a key contributor to the cytotoxic effects of the compound.[2] Furthermore, in certain contexts, this compound can also induce autophagy.[3]
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinase complexes and the growth inhibitory (GI50) or cytotoxic (IC50) effects of Purvalanol A and B on different cancer cell lines. Purvalanol A is a closely related analog with a similar mechanism of action.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinase Complexes
| Target CDK Complex | IC50 (nM) |
| cdc2-cyclin B (CDK1) | 6[4] |
| CDK2-cyclin A | 6[4] |
| CDK2-cyclin E | 9[4] |
| CDK5-p35 | 6[4] |
Table 2: Anti-proliferative Activity of Purvalanol Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Parameter | Value (µM) |
| Purvalanol A | KM12 | Colon Cancer | GI50 | 0.076[5] |
| Purvalanol A | NCI-H522 | Non-Small Cell Lung Cancer | GI50 | 0.347[5] |
| This compound | CCL39 | Chinese Hamster Lung Fibroblast | GI50 | 2.5[1] |
| Purvalanol A | SKOV3/DDP | Ovarian Cancer (Cisplatin-Resistant) | IC50 (48h) | 4.604[6] |
| Purvalanol A | SKOV3 | Ovarian Cancer | IC50 (48h) | 9.062[6] |
| Purvalanol A | MCF7 | Breast Cancer | IC50 | 10.7[5] |
| Purvalanol A | HCT116 | Colon Cancer | - | 15 µM induces 20-35% viability reduction in 24-48h[2] |
| Purvalanol A | Huh7 | Hepatocellular Carcinoma | - | Significant viability inhibition (0-80 µM range)[7] |
| Purvalanol A | Hepa1-6 | Hepatocellular Carcinoma | - | Significant viability inhibition (0-80 µM range)[7] |
| This compound | MCF7 | Breast Cancer | IC50 (48h) | > 100[8] |
| This compound | MDA-MB-231 | Breast Cancer | IC50 (48h) | > 100[8] |
Note: Data for Purvalanol A is included to provide a broader perspective on the activity of this class of compounds, given the limited publicly available IC50 data for this compound across a wide range of cancer cell lines.
Mandatory Visualizations
Figure 1: General experimental workflow for studying the effects of this compound.
Figure 2: this compound inhibits the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest.
Figure 3: this compound induces ER stress, leading to apoptosis through the unfolded protein response.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. A typical concentration range to start with is 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Western Blot Analysis
This protocol is for analyzing the expression of key proteins involved in the cell cycle and apoptosis following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 15, 20 µM) for a specified time (e.g., 24 or 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge at a low speed.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a valuable research tool for investigating the role of CDKs in cancer cell proliferation and survival. The protocols provided here offer a framework for studying its effects on various cancer cell lines. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. The ability of this compound to induce cell cycle arrest and apoptosis underscores its potential as a lead compound for the development of novel anti-cancer therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of autophagy by 3-MA potentiates purvalanol-induced apoptosis in Bax deficient HCT 116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purvalanol A Exerts Anti-Hepatocellular Carcinoma Activity by Activating the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Apoptosis Assays with Purvalanol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Purvalanol B, a potent cyclin-dependent kinase (CDK) inhibitor, for inducing and evaluating apoptosis in cancer cell lines. This document includes an overview of the mechanism of action, detailed experimental protocols for key apoptosis assays, and a summary of quantitative data from relevant studies.
Introduction to this compound
This compound is a selective and potent inhibitor of cyclin-dependent kinases (CDKs), with high affinity for cdc2-cyclin B, CDK2-cyclin A, CDK2-cyclin E, and CDK5-p35.[1][2] By targeting the ATP-binding pocket of these kinases, this compound effectively blocks cell cycle progression, leading to cell cycle arrest and subsequent induction of apoptosis in various cancer cell lines.[3][4] Its ability to trigger programmed cell death makes it a valuable tool for cancer research and a potential candidate for therapeutic development.
Mechanism of Action and Signaling Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. Inhibition of CDKs by this compound leads to a cascade of events culminating in caspase activation and execution of the apoptotic program. The key steps in the this compound-induced apoptotic signaling pathway are outlined below:
-
CDK Inhibition : this compound competitively binds to the ATP-binding site of CDKs, inhibiting their kinase activity. This disrupts the normal regulation of the cell cycle, causing arrest, typically at the G1/S and G2/M phases.[4]
-
Modulation of Bcl-2 Family Proteins : CDK inhibition by this compound leads to a decrease in the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL.[5] This shifts the balance towards pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), promoting mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Dysfunction : The increase in pro-apoptotic proteins at the mitochondria leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[6]
-
Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7.[3]
-
Execution of Apoptosis : Activated effector caspases cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[3][6]
-
Endoplasmic Reticulum (ER) Stress : In some cell types, such as HCT116 colon cancer cells, this compound has also been shown to induce apoptosis through the activation of the unfolded protein response (UPR) and ER stress.[3]
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Purvalanol in inducing cell death and inhibiting CDKs.
Table 1: IC50 Values of this compound for Cyclin-Dependent Kinases
| CDK Complex | IC50 (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| Data sourced from Selleck Chemicals and MedChemExpress.[1][2] |
Table 2: Efficacy of Purvalanol in Inducing Cell Death in Cancer Cell Lines
| Cell Line | Compound | Concentration (µM) | Time (h) | Effect | Reference |
| HCT116 | Purvalanol | 15 | 12 | 2.5-fold increase in apoptosis | [7] |
| HCT116 | Purvalanol | 15 | 24 | 3.5-fold increase in apoptosis | [7] |
| HCT116 | Purvalanol | 15 | 48 | 5.5-fold increase in apoptosis | [7] |
| HCT116 | Purvalanol | 15 | 24 | 20% reduction in cell viability | [3] |
| HCT116 | Purvalanol | 15 | 48 | 35% reduction in cell viability | [3] |
| Neutrophils | Purvalanol A | 30 | 6 | ~30% apoptotic cells | [5] |
| SKOV3 | Purvalanol A | - | 24 | IC50: 19.690 µM | [4] |
| SKOV3 | Purvalanol A | - | 48 | IC50: 9.062 µM | [4] |
| SKOV3/DDP | Purvalanol A | - | 24 | IC50: 15.920 µM | [4] |
| SKOV3/DDP | Purvalanol A | - | 48 | IC50: 4.604 µM | [4] |
Experimental Protocols
This section provides detailed protocols for commonly used apoptosis assays to evaluate the effects of this compound.
Experimental Workflow Overview
Caption: General workflow for apoptosis assays with this compound.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 15, 20 µM) and a vehicle control (DMSO) for desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, collect the cells directly.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or ethanol)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Treatment: Grow and treat cells with this compound on coverslips (for microscopy) or in plates (for flow cytometry).
-
Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 2-15 minutes on ice. For flow cytometry, 70% ethanol can also be used.
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Washing and Counterstaining:
-
Stop the reaction by washing the cells with PBS.
-
If using microscopy, counterstain the nuclei with DAPI.
-
-
Analysis:
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will show nuclear fluorescence.
-
Flow Cytometry: Analyze the cells on a flow cytometer to quantify the percentage of TUNEL-positive cells.
-
Conclusion
This compound is a well-characterized CDK inhibitor that reliably induces apoptosis in a variety of cancer cell lines. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the apoptotic effects of this compound and other potential anti-cancer compounds. Careful optimization of cell type, drug concentration, and incubation time is recommended for achieving robust and reproducible results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purvalanol B: Application Notes and Protocols for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] As an ATP-competitive inhibitor, it targets the ATP-binding pocket of these kinases, playing a crucial role in the regulation of the cell cycle and making it a valuable tool in cancer research and drug discovery.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase activity assays, intended to assist researchers in accurately determining its inhibitory potency and understanding its mechanism of action.
Mechanism of Action
This compound exhibits high affinity for several CDK complexes, leading to the inhibition of their kinase activity. This inhibition results in cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis in cancer cell lines.[3] Its selectivity for CDKs over other protein kinases makes it a specific tool for studying CDK-dependent signaling pathways.[1][2]
Quantitative Data: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The IC50 values for this compound against various CDK complexes are summarized in the table below. These values have been determined in cell-free biochemical assays.
| Target Kinase | IC50 (nM) | Reference(s) |
| cdc2 (CDK1)/cyclin B | 6 | [1][2] |
| CDK2/cyclin A | 6 | [1][2] |
| CDK2/cyclin E | 9 | [1] |
| CDK5/p35 | 6 | [1][2] |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and the assay format used.
Signaling Pathway Inhibition by this compound
This compound's primary targets are key regulators of the cell cycle. The following diagram illustrates the points of inhibition within the CDK signaling pathway.
References
Purvalanol B: A Potent Tool for Unraveling Neurodegenerative Disease Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark in many of these diseases is the abnormal activity of cyclin-dependent kinases (CDKs), leading to detrimental downstream effects like hyperphosphorylation of the tau protein and neuronal apoptosis. Purvalanol B, a potent and selective inhibitor of CDKs, has emerged as a critical research tool for dissecting the roles of these kinases in neurodegeneration and for evaluating potential therapeutic strategies.
This compound is a reversible, ATP-competitive inhibitor of several CDK complexes.[1][2] Its high selectivity for CDKs over other protein kinases makes it a valuable instrument for specifically probing CDK-dependent signaling pathways.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of neurodegenerative diseases, with a focus on its effects on tau phosphorylation and neuronal apoptosis.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of CDKs, preventing the transfer of phosphate groups to substrate proteins. In the context of neurodegeneration, the inhibition of CDK5 is of particular interest.[4] Dysregulation of CDK5 activity, often through the cleavage of its activator p35 to the more stable p25, is implicated in the hyperphosphorylation of tau, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[4] By inhibiting CDK5, this compound can effectively reduce tau phosphorylation at pathological sites. Furthermore, aberrant CDK activity is linked to the cell cycle re-entry of post-mitotic neurons, a process that ultimately leads to apoptosis.[5] this compound can block this process, offering a potential neuroprotective effect.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against various cyclin-dependent kinases.
| Target Enzyme | IC50 (nM) |
| cdc2-cyclin B | 6[1][2] |
| CDK2-cyclin A | 6[1][2] |
| CDK2-cyclin E | 9[1][2] |
| CDK5-p35 | 6[1][2] |
Signaling Pathway
References
- 1. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 3. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saintjohnscancer.org [saintjohnscancer.org]
- 5. curealz.org [curealz.org]
Purvalanol B: Application Notes and Protocols for Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol B is a potent, selective, and reversible ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] In the field of parasitology, particularly in malaria research, this compound has been investigated for its antiplasmodial activity. It serves as a valuable chemical tool to probe the cell cycle of parasites like Plasmodium falciparum and to explore CDKs as potential drug targets. These application notes provide a comprehensive overview of this compound's use in parasitology research, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a 2,6,9-trisubstituted purine that functions as an ATP-competitive protein kinase inhibitor.[3] In the context of Plasmodium falciparum, it has been shown to bind to P. falciparum casein kinase 1 (CK1) and inhibit the growth of chloroquine-resistant strains.[1][3] The primary mode of action of this compound is the inhibition of cyclin-dependent kinases, which are crucial for cell cycle progression. By targeting these kinases, this compound disrupts the parasite's ability to undergo normal cell division. Specifically, in intra-erythrocytic stages of P. falciparum, this compound treatment has been observed to decrease the ability of late-stage trophozoites to form multinucleated schizonts, effectively arresting the parasite's development before nuclear division.[3][4][5] This disruption of schizogony is a key aspect of its antimalarial effect.
Furthermore, proteomic studies have revealed that this compound application leads to an up-regulation of proteasome subunits and proteins involved in redox homeostasis, such as thioredoxin reductase.[3][4] This suggests that the inhibitor may induce oxidative stress within the parasite.[3][6]
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound against various kinases and Plasmodium falciparum strains.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target Kinase | IC₅₀ (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| Other Protein Kinases | >10,000 |
Data sourced from MedChemExpress and Tocris Bioscience.[1]
Table 2: Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | Assay Method | IC₅₀ (µM) |
| FCR-3 (chloroquine-resistant) | Not specified | 7.07 ± 0.69 |
| W2 (chloroquine-resistant) | SYBR® Green I Growth Assay | 29.8 (used as 3x IC₅₀ for treatment) |
Data compiled from various research articles.[3][7]
Experimental Protocols
Here are detailed protocols for key experiments involving this compound in Plasmodium falciparum research.
Protocol 1: In Vitro Culturing of Plasmodium falciparum
This protocol outlines the standard method for maintaining asynchronous cultures of P. falciparum.
Materials:
-
P. falciparum strain (e.g., W2)
-
Human erythrocytes (type O+)
-
Malaria Culture Medium (MCM): RPMI 1640 supplemented with 25 mM HEPES, 23 mM NaHCO₃, 25 µg/ml gentamicin, and 10% human serum (type AB-).
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Incubator at 37°C
-
Sterile culture flasks (T-25 or T-75)
-
Giemsa stain
Procedure:
-
Thaw cryopreserved parasites rapidly in a 37°C water bath.[8]
-
Wash human erythrocytes three times with incomplete RPMI 1640.[9]
-
Establish the culture by combining the thawed parasites with washed erythrocytes in MCM to a final hematocrit of 5%.[3]
-
Place the culture flask in a modular incubator chamber, gas with the trimix gas, and incubate at 37°C.[3]
-
Maintain the culture by changing the medium daily.
-
Monitor parasitemia every 48 hours by preparing a thin blood smear and staining with Giemsa.
-
Split the culture when parasitemia reaches 3-5% to maintain a healthy parasite population.[3]
Protocol 2: Synchronization of Plasmodium falciparum Cultures
Synchronization is crucial for stage-specific drug assays.
Materials:
-
Asynchronous P. falciparum culture
-
5% (w/v) D-Sorbitol solution, sterile
-
MCM
Procedure:
-
Pellet the asynchronous culture by centrifugation.
-
Resuspend the cell pellet in 5-10 volumes of 5% D-Sorbitol and incubate at room temperature for 10 minutes. This lyses mature parasite stages, leaving ring-stage parasites.[8]
-
Wash the erythrocytes twice with MCM to remove the sorbitol and cellular debris.
-
Resuspend the synchronized ring-stage parasites in fresh MCM with washed, uninfected erythrocytes at a 5% hematocrit and return to the incubator.
-
Repeat the sorbitol treatment after 48 hours to obtain a highly synchronized culture.
Protocol 3: Determination of this compound IC₅₀ using SYBR® Green I Assay
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (1-2% parasitemia, 2% hematocrit)
-
This compound stock solution (10 mM in DMSO)[3]
-
96-well microtiter plates
-
SYBR® Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in MCM. A 12-point, 1:2 dilution series starting from a final concentration of 200 µM is recommended.[3]
-
Add the drug dilutions to a 96-well plate in triplicate. Include drug-free control wells.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells by adding SYBR® Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the IC₅₀ value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: Assessing the Effect of this compound on Schizont Development
This protocol examines the morphological effects of this compound on parasite development.
Materials:
-
Synchronized P. falciparum culture (late trophozoite stage, ~36 hours post-invasion)
-
This compound
-
DMSO (vehicle control)
-
Giemsa stain
-
Microscope
Procedure:
-
To a synchronized culture of late-stage trophozoites, add this compound at a desired concentration (e.g., 3x the IC₅₀, which was determined to be 29.8 μM in one study).[3] Add an equivalent volume of DMSO to a control culture.
-
Incubate the treated and control cultures for 12 hours.[3][4]
-
After incubation, prepare thin blood smears from both cultures.
-
Stain the smears with Giemsa and examine under a light microscope.
-
Count the number of parasites at different developmental stages (rings, trophozoites, schizonts with multiple nuclei) in both treated and control smears. A significant reduction in the proportion of multinucleated schizonts in the this compound-treated culture indicates inhibition of schizogony.[3][6]
Visualizations
Signaling Pathway and Cellular Effects of this compound in Plasmodium
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of cyclin-dependent kinase inhibitor this compound application on protein expression and developmental progression in intra-erythrocytic Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cyclin-dependent kinase inhibitor this compound application on protein expression and developmental progression in intra-erythrocytic Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of cyclin-dependent kinase inhibitor this compound application on protein expression and developmental progression in intra-erythrocytic Plasmodium falciparum parasites | springermedizin.de [springermedizin.de]
- 8. malariaresearch.eu [malariaresearch.eu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Combining Purvalanol B with Other Anticancer Drugs
Disclaimer: Due to a limited amount of published data specifically on the combination of Purvalanol B with other anticancer agents, these application notes and protocols are largely based on studies conducted with its close structural analog, Purvalanol A. Researchers should use this information as a guide and validate these approaches specifically for this compound in their experimental systems.
Introduction
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with high affinity for Cdc2/Cdk1, Cdk2, and Cdk5. By targeting the cell cycle machinery, this compound can induce cell cycle arrest and apoptosis in cancer cells. Combining this compound with conventional chemotherapeutic agents or other targeted therapies presents a promising strategy to enhance anticancer efficacy, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity.
These application notes provide an overview of the rationale and methodologies for investigating the synergistic or additive effects of this compound in combination with other anticancer drugs. The protocols detailed below are for key in vitro assays to assess the efficacy of such combination therapies.
Rationale for Combination Therapy
Combining this compound with other anticancer drugs is predicated on several key principles of cancer therapy:
-
Synergistic Cytotoxicity: Targeting distinct but complementary cellular pathways can lead to a greater-than-additive therapeutic effect. For instance, combining a CDK inhibitor like this compound, which induces cell cycle arrest, with a DNA-damaging agent can prevent cancer cells from repairing the induced damage, leading to enhanced apoptosis.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to single-agent therapies through various mechanisms. The addition of this compound may re-sensitize resistant cells to conventional chemotherapy. For example, studies with Purvalanol A have shown its ability to reverse cisplatin resistance in ovarian cancer cells.[1]
-
Modulation of Apoptotic Pathways: this compound can prime cancer cells for apoptosis. When combined with another agent that triggers apoptotic signaling through a different mechanism, the pro-apoptotic threshold can be more easily overcome.
Potential Combination Partners for this compound
Based on studies with the closely related Purvalanol A, promising combination partners for this compound could include:
-
Platinum-based drugs (e.g., Cisplatin, Carboplatin): These agents induce DNA damage. The combination with a CDK inhibitor can prevent cell cycle progression, thereby inhibiting DNA repair and enhancing cell death. Purvalanol A has been shown to enhance the anti-tumor efficacy of cisplatin in epithelial ovarian cancer cells.[1]
-
Taxanes (e.g., Paclitaxel, Docetaxel): These drugs are microtubule-stabilizing agents that cause mitotic arrest. Combining them with a CDK1/2 inhibitor like this compound can lead to a more profound and sustained cell cycle block, ultimately triggering apoptosis. Purvalanol A has been demonstrated to enhance the taxol-induced apoptosis of non-small cell lung cancer cells.[2]
-
Topoisomerase inhibitors (e.g., Doxorubicin, Etoposide): These drugs interfere with DNA replication and repair. Sequential treatment with a CDK inhibitor followed by a topoisomerase inhibitor has been shown to be synthetically lethal in certain cancer types.[3]
Data Presentation: Summarized Quantitative Data
The following tables summarize the synergistic effects observed in studies combining Purvalanol A with other anticancer drugs. These serve as a reference for the potential effects that could be investigated with this compound.
Table 1: Synergistic Effects of Purvalanol A in Combination with Cisplatin in Ovarian Cancer Cells
| Cell Line | Drug Combination | Effect | Quantitative Measure | Reference |
| SKOV3 | Purvalanol A + Cisplatin | Enhanced cytotoxicity | Increased apoptosis rate, G2/M phase arrest | [1] |
| SKOV3/DDP (Cisplatin-resistant) | Purvalanol A + Cisplatin | Reversal of resistance, enhanced apoptosis | Increased ROS generation | [1] |
Table 2: Synergistic Effects of Purvalanol A in Combination with Taxol in Non-Small Cell Lung Cancer Cells
| Cell Line | Drug Combination | Effect | Quantitative Measure | Reference |
| NCI-H1299 | Purvalanol A + Taxol | Enhanced apoptosis | Increased apoptotic ratio (from 15.13% with Taxol alone to 31.46% with combination) | [2] |
| NCI-H1299 | Purvalanol A + Taxol | Inhibition of proliferation and colony formation | Statistically significant decrease in cell proliferation and colony numbers | [2] |
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound combination therapy.
Caption: General experimental workflow for evaluating drug combinations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, a second anticancer drug, and their combination on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Second anticancer drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the second anticancer drug in complete medium.
-
For combination treatments, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used for the drugs).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound and a combination partner using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound and the second anticancer drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with this compound, the second drug, and their combination at predetermined concentrations for the desired duration. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins, such as Bcl-2 and cleaved caspases, following drug treatment.
Materials:
-
Treated cell pellets (from a parallel experiment to the apoptosis assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control. Compare the expression levels of the target proteins between different treatment groups.
-
References
- 1. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using Purvalanol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies using Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] Based on its in vitro efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, this compound holds promise as a candidate for preclinical in vivo evaluation.[3][4] This document outlines protocols for formulation, administration, and evaluation of this compound in a xenograft cancer model, along with guidelines for pharmacokinetic and toxicity assessments.
Application Notes
This compound's primary mechanism of action is the inhibition of CDKs, particularly CDK1, CDK2, and CDK5, which are crucial for cell cycle progression.[2] In vivo studies are essential to translate the in vitro anti-proliferative and pro-apoptotic effects of this compound into a therapeutic context.
Key Applications for In Vivo Studies:
-
Antitumor Efficacy Assessment: Evaluating the ability of this compound to inhibit tumor growth in xenograft or patient-derived xenograft (PDX) models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in a living organism.
-
Toxicity and Safety Evaluation: Identifying potential adverse effects and establishing a therapeutic window for this compound.
-
Biomarker Analysis: Investigating the in vivo modulation of target CDKs and downstream signaling pathways in tumor tissue.
Animal Model Selection:
For antitumor efficacy studies, immunodeficient mouse strains such as NOD-SCID or NSG are recommended for establishing xenograft models from human cancer cell lines or patient-derived tissues.[5] The choice of the cancer cell line for implantation should be based on in vitro sensitivity to this compound.
Signaling Pathway Inhibited by this compound
Caption: Inhibition of CDK/Cyclin complexes by this compound leads to cell cycle arrest.
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol provides two exemplary formulations for this compound for oral gavage and intraperitoneal injection. The optimal formulation may vary depending on the experimental requirements and should be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation for Intraperitoneal (IP) Injection:
-
Prepare a stock solution of this compound in DMSO (e.g., 87 mg/mL).[1]
-
In a sterile microcentrifuge tube, add 50 µL of the this compound stock solution.
-
Add 400 µL of PEG300 and vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and vortex again until the solution is clear.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.[1]
-
This formulation should be prepared fresh before each use.
Formulation for Oral Gavage:
-
Prepare a stock solution of this compound in DMSO (e.g., 8 mg/mL).[1]
-
In a sterile microcentrifuge tube, add 50 µL of the this compound stock solution.
-
Add 950 µL of corn oil and vortex thoroughly to create a uniform suspension.[1]
-
This formulation should be prepared fresh before each use.
Protocol 2: Xenograft Tumor Model and Efficacy Study
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of this compound's antitumor efficacy.
Materials:
-
Human cancer cell line of choice (e.g., NCI-H2228)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID)
-
This compound formulation and vehicle control
-
Gavage needles or syringes for injection
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-5 x 10^6 cells per 100 µL.[6]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[8]
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer this compound or the vehicle control according to the desired schedule and route (e.g., daily oral gavage or intraperitoneal injection).
-
Data Collection: Continue to measure tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow for a Xenograft Study
Caption: A typical workflow for an in vivo xenograft study.
Protocol 3: Pharmacokinetic (PK) Study
This protocol provides a basic framework for a single-dose PK study of this compound.
Materials:
-
Healthy mice (specify strain)
-
This compound formulation
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[9]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Calculate key pharmacokinetic parameters.
Protocol 4: In Vivo Toxicity Assessment
This protocol outlines the monitoring for potential toxicity of this compound.
Procedure:
-
Clinical Observations: Throughout the treatment period, observe the animals daily for any signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), activity level, and signs of pain or distress.
-
Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss can be an indicator of toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for any effects on hematopoietic and organ function.
-
Histopathology: Collect major organs (e.g., liver, kidney, spleen, heart, lungs) at necropsy, fix them in formalin, and perform histopathological examination to identify any tissue damage.
Dose-Escalation Decision Logic
Caption: A simplified decision tree for dose escalation in in vivo studies.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example Treatment Groups for an Efficacy Study
| Group | Treatment | Dose | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | Oral Gavage | 8 |
| 2 | This compound | 25 mg/kg | Oral Gavage | 8 |
| 3 | This compound | 50 mg/kg | Oral Gavage | 8 |
| 4 | Positive Control | (e.g., 10 mg/kg) | (e.g., IP) | 8 |
Table 2: Example Tumor Volume Data
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI* at Day 21 |
| Vehicle Control | 120 ± 15 | 350 ± 45 | 800 ± 90 | 1500 ± 180 | - |
| This compound (25 mg/kg) | 122 ± 18 | 280 ± 35 | 550 ± 60 | 950 ± 110 | 36.7% |
| This compound (50 mg/kg) | 118 ± 16 | 210 ± 28 | 350 ± 45 | 500 ± 70 | 66.7% |
| Positive Control | 121 ± 14 | 180 ± 25 | 250 ± 30 | 300 ± 40 | 80.0% |
*Tumor Growth Inhibition
Table 3: Example Pharmacokinetic Parameters
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | (Value) |
| Tmax (Time to Cmax) | hours | (Value) |
| AUC (Area Under the Curve) | ng*h/mL | (Value) |
| t1/2 (Half-life) | hours | (Value) |
| Bioavailability | % | (Value) |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cdc2/Cdk1 inhibitor, purvalanol A, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinarypaper.com [veterinarypaper.com]
- 8. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis by Flow Cytometry Following Purvalanol B Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1 (cdc2), CDK2, and CDK5.[1] These kinases are fundamental regulators of cell cycle progression. By inhibiting the activity of key CDK-cyclin complexes, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, making it a valuable tool for cancer research and drug development.[2][3][4] Flow cytometry using propidium iodide (PI) staining is a robust and widely used method to quantify the DNA content of individual cells, thereby providing a detailed distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). These application notes provide a comprehensive protocol for treating cells with this compound and subsequently analyzing the effects on cell cycle distribution using flow cytometry.
Mechanism of Action
The cell cycle is driven by the sequential activation of CDKs, which form complexes with their regulatory cyclin partners. This compound exerts its anti-proliferative effects by competing with ATP for the binding site on these CDKs.[5] Specifically, inhibition of CDK2/Cyclin E and CDK2/Cyclin A complexes prevents the phosphorylation of substrates like the Retinoblastoma protein (Rb), which is necessary for the G1 to S phase transition.[2] Furthermore, inhibition of the CDK1/Cyclin B complex blocks entry into mitosis (M phase), leading to arrest in the G2 phase.[5][6] This dual blockade results in the accumulation of cells in both the G1 and G2/M phases of the cell cycle, an effect that can be precisely quantified by flow cytometry.
Data Presentation: Quantitative Analysis of this compound Effects
The following table summarizes representative quantitative data for the effects of this compound on the cell cycle distribution of a typical cancer cell line (e.g., HCT116, HeLa) after 24 hours of treatment.[4][7] Data is presented as the mean percentage of cells in each phase ± standard deviation.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 (0.1% DMSO) | 45.2 ± 2.5 | 30.5 ± 1.8 | 24.3 ± 2.1 |
| This compound | 5 | 48.9 ± 3.1 | 20.1 ± 2.0 | 31.0 ± 2.8 |
| This compound | 10 | 53.6 ± 2.8 | 12.5 ± 1.5 | 33.9 ± 2.4 |
| This compound | 20 | 25.1 ± 2.2 | 8.7 ± 1.1 | 66.2 ± 3.5 |
Note: The specific distribution and effective concentration can vary significantly depending on the cell line and experimental conditions. A notable increase in the G2/M population is often observed.[3][5][6]
Experimental Protocols
This section provides detailed protocols for cell culture, this compound treatment, and subsequent sample preparation for flow cytometry analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line into 6-well plates at a density that will ensure they are in the exponential growth phase and reach approximately 60-70% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare this compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] Store aliquots at -20°C or -80°C.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Also, prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%) as in the highest drug concentration sample.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Sample Preparation and Propidium Iodide (PI) Staining
This protocol is for analyzing DNA content to determine cell cycle distribution.[8]
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate in PBS)[8]
-
FACS tubes (12 x 75 mm)
-
Centrifuge
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Wash cells once with 1-2 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 1.5 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell suspension directly from the culture vessel to a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of cold PBS. Repeat this wash step once.
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of cold 70% ethanol dropwise to fix the cells and prevent clumping.[8]
-
Incubate the cells for at least 1 hour at 4°C. (Note: Cells can be stored in 70% ethanol at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. Discard the ethanol.
-
Wash the cell pellet once with 2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A stock solution (final concentration ~100 µg/mL) to degrade RNA, which can also be stained by PI.[8]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis: Store samples on ice, protected from light, and analyze on a flow cytometer within a few hours for best results.
Flow Cytometry Workflow and Analysis
The overall experimental process from cell treatment to data analysis is outlined below.
Instrument Setup and Data Analysis:
-
Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Detect PI fluorescence using an appropriate filter (e.g., ~610/20 nm bandpass filter).[8]
-
Gating: First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Next, use a pulse-width vs. pulse-area plot for the fluorescence channel to gate on single cells (singlets) and exclude doublets or aggregates.
-
Histogram Analysis: Generate a histogram of the PI fluorescence intensity for the singlet population. The G0/G1 peak will have a DNA content of 2N, and the G2/M peak will have a DNA content of 4N, with the S phase population distributed between them.
-
Quantification: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to apply a model (e.g., Dean-Jett-Fox) to the histogram to deconvolute the phases and quantify the percentage of cells in G0/G1, S, and G2/M.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vet.cornell.edu [vet.cornell.edu]
Troubleshooting & Optimization
Purvalanol B Solubility and Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Purvalanol B in experimental media. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Troubleshooting Guide: Preventing this compound Precipitation in Media
Precipitation of this compound upon addition to aqueous cell culture media is a common issue stemming from its hydrophobic nature. Follow these steps to prevent this problem.
Problem: this compound precipitates immediately upon dilution in cell culture medium.
-
Cause: Rapid change in solvent polarity when a concentrated DMSO stock is introduced into the aqueous medium.
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Slow, dropwise addition: Add the this compound DMSO stock solution drop-by-drop into the vortexing or swirling culture medium. Crucially, never add the medium to the DMSO stock.
-
Gradual dilution: For high final concentrations, perform a serial dilution of the stock solution in the pre-warmed medium to avoid a sudden polarity shock.
-
Problem: The this compound powder is difficult to dissolve in DMSO.
-
Cause: The quality of the DMSO or insufficient physical force to break down the compound aggregates.
-
Solution:
-
Use fresh, high-purity DMSO: DMSO is hygroscopic; absorbed water can significantly reduce its solubilizing capacity. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]
-
Gentle warming and agitation: Warm the tube containing the compound and solvent at 37°C for 10 minutes.[2]
-
Sonication/Vortexing: Use an ultrasonic bath or vortex mixer to aid dissolution.[2]
-
Visual Confirmation: After dissolution, visually inspect the solution against a light source to ensure no undissolved particles are visible.
-
Problem: Precipitation occurs in the culture plates after several hours of incubation.
-
Cause: Delayed precipitation can be due to temperature fluctuations, pH shifts in the medium, or interactions with media components over time.
-
Solution:
-
Maintain stable incubator conditions: Ensure your incubator maintains a stable temperature and CO₂ level to minimize pH shifts.
-
Evaluate media interactions: this compound might interact with certain proteins or salts in your specific medium. If precipitation persists, consider using a simpler, serum-free medium for the initial treatment period if your experimental design allows.
-
Check final DMSO concentration: While cell line dependent, it is best to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal to minimize cytotoxicity. Always run a vehicle control (medium with the same final DMSO concentration) to assess the impact of the solvent on your cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution? The highly recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol.[1]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO? this compound is soluble in DMSO at concentrations up to 87 mg/mL (200.97 mM) and 100 mM.[1][3][4] However, for cell culture applications, preparing a stock solution in the range of 10-20 mM is common practice.
Q3: How should I store the this compound powder and its stock solution?
-
Powder: Store the solid compound at -20°C for up to 3 years.[1][5]
-
DMSO Stock Solution: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1][5]
Q4: What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets CDK1, CDK2, and CDK5, which are key regulators of the cell cycle.[1][3][4] By inhibiting these kinases, this compound can induce cell cycle arrest, typically at the G2/M phase, and can also induce apoptosis and autophagy.[2][3][4]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 87 | 200.97 | [1] |
| DMSO | 43.29 | 100 | [3][4] |
| DMSO | >21.7 | - | [2] |
| 1 eq. NaOH | 43.29 | 100 (with gentle warming) | [3][4] |
| Ethanol | <1 / ≥2.57 (with gentle warming) | - | [1][2] |
| Water | Insoluble / <1 | - | [1] |
Table 2: IC₅₀ Values of this compound for Various Cyclin-Dependent Kinases
| Target Kinase | IC₅₀ (nM) | Source(s) |
| cdc2-cyclin B (CDK1) | 6 | [1][6] |
| CDK2-cyclin A | 6 | [1][6] |
| CDK2-cyclin E | 9 | [1][6] |
| CDK5-p35 | 6 | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 432.90 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (in this example, 1 mL) to the tube.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and vortex thoroughly. If necessary, use a sonicator for a short period.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium (e.g., 10 mL).
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution (e.g., 10 µL) drop by drop.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the freshly prepared this compound-containing medium to treat your cells immediately.
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.
References
optimizing Purvalanol B treatment time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Purvalanol B treatment time and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK2, and CDK5, which are key regulators of cell cycle progression.[2][3] By inhibiting these kinases, this compound can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][4][5]
Q2: What is a typical starting concentration and treatment time for this compound in cell culture experiments?
Based on published data, a common starting concentration for this compound is in the low micromolar range (e.g., 1-15 µM). The optimal treatment time can vary significantly depending on the cell line and the specific biological question being investigated. Effects such as cell cycle arrest can be observed in as little as 6 hours, while apoptosis and significant changes in cell viability may require 24 to 48 hours or longer.[4][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q3: My cells are not showing the expected cell cycle arrest after this compound treatment. What could be the issue?
Several factors could contribute to a lack of expected cell cycle arrest:
-
Suboptimal Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short for your specific cell line. Refer to the tables below for IC50 values and reported effective concentrations and consider performing a titration.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to CDK inhibitors.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The method used to assess cell cycle arrest (e.g., flow cytometry) may not be sensitive enough to detect subtle changes.
Q4: I am observing high levels of cytotoxicity even at short treatment times. How can I mitigate this?
If excessive cell death is observed, consider the following:
-
Reduce Concentration: The concentration of this compound may be too high for your cell line. A dose-response experiment is crucial.
-
Shorten Treatment Duration: For some sensitive cell lines, a shorter incubation time may be sufficient to observe the desired effect on the cell cycle without inducing widespread apoptosis.
-
Serum Concentration: The percentage of serum in your culture medium can influence the efficacy of some compounds. Ensure consistency in your experimental setup.
Q5: Can this compound induce cellular effects other than cell cycle arrest and apoptosis?
Yes, this compound has been shown to induce autophagy in some cancer cell lines, often in a time-dependent manner.[4][5] At earlier time points, autophagy may act as a survival mechanism, while at later time points, the cellular response can switch to apoptosis.[4] Additionally, it has been reported to affect other signaling pathways, such as the ERK1/ERK2 MAPK pathway.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Potency / No Effect | Inactive compound | Purchase from a reputable supplier and check the certificate of analysis. |
| Insufficient concentration | Perform a dose-response experiment to determine the optimal concentration (typically in the low µM range). | |
| Short incubation time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure uniform cell density across all wells/plates. |
| Pipetting errors | Use calibrated pipettes and proper technique for compound dilution and addition. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Unexpected Phenotype (e.g., different cell cycle arrest phase) | Cell line-specific differences | The cellular context, including the expression levels of different CDKs and cyclins, can influence the outcome. |
| Off-target effects | While selective, at higher concentrations, off-target effects are possible. Corroborate findings with other CDK inhibitors or genetic approaches if possible. | |
| Compound Precipitation in Media | Poor solubility | This compound is soluble in DMSO.[2][3] Ensure the final DMSO concentration in your media is low (typically <0.5%) and compatible with your cells. Warm the media slightly before adding the compound stock. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cyclin-Dependent Kinases
| CDK-Cyclin Complex | IC50 (nM) |
| cdc2-cyclin B | 6[1][2] |
| CDK2-cyclin A | 6[1][2] |
| CDK2-cyclin E | 9[1][2] |
| CDK5-p35 | 6[1][2] |
Table 2: Reported Effective Concentrations and Treatment Times of this compound in Cell-Based Assays
| Cell Line | Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| HCT116 | 15 | 6 | Autophagy induction | [4] |
| HCT116 | 15 | 24 | 20% reduction in cell viability | [4] |
| HCT116 | 15 | 48 | 35% reduction in cell viability, apoptosis | [4] |
| CCL39 | 2.5 | Not Specified | GI50 (Growth Inhibition 50), G2/M arrest | [7] |
| LNCaP | 10 | Not Specified | No significant effect on proliferation or apoptosis | [8] |
| MKN45 (X-irradiated) | 20 | Not Specified | Suppression of CDC2 kinase activity, increased apoptosis | [9] |
| Neutrophils | 30 | 6 | Decreased Mcl-1 levels, increased apoptosis | [10] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvest: Aspirate the media and wash the cells once with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete media.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvest: Collect both the floating and attached cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells once with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze the samples by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purvalanol A enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
Purvalanol B Cytotoxicity in Normal Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Purvalanol B in normal, non-transformed cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal, non-proliferating cells?
A1: this compound, as a cyclin-dependent kinase (CDK) inhibitor, primarily targets proliferating cells by inducing cell cycle arrest and apoptosis.[1] Studies on the related compound Purvalanol A have shown that quiescent (non-transformed) cells treated for 24 hours were able to resume the cell cycle after the inhibitor was removed.[1] This suggests that this compound may have a lower cytotoxic impact on non-proliferating normal cells compared to rapidly dividing cancer cells.
Q2: Is there a difference in sensitivity to this compound among different types of normal cells?
A2: Yes, differential sensitivity has been observed. For instance, Purvalanol A has been shown to induce apoptosis in human neutrophils, which are terminally differentiated, but not in peripheral blood mononuclear cells (PBMCs).[2] This selectivity is likely due to the different dependencies of these cell types on various survival proteins. Neutrophils are highly dependent on the anti-apoptotic protein Mcl-1, the levels of which are rapidly reduced by Purvalanol A. In contrast, PBMCs express other anti-apoptotic proteins like Bcl-2 and Bcl-XL, which may confer resistance to Purvalanol A-induced apoptosis.[2]
Q3: What are the known off-target effects of this compound that could contribute to cytotoxicity in normal cells?
A3: Besides its primary targets (CDK1, CDK2, and CDK5), Purvalanol has been shown to interact with and inhibit p42/p44 MAPKs (ERK1/2).[3] This inhibition of the MAPK signaling pathway could contribute to its anti-proliferative and cytotoxic effects in both normal and cancer cells.
Q4: What are the general side effects observed with CDK inhibitors in a clinical setting?
A4: While data specific to this compound in humans is not available, clinical experience with other CDK4/6 inhibitors has shown a range of side effects. The most common is neutropenia (a low level of white blood cells), which is typically reversible with dose interruption or reduction.[4][5] Other common side effects include diarrhea, fatigue, and nausea.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity observed in normal cell control group. | 1. High concentration of this compound: Normal cells, especially if they are proliferating, will be sensitive to high concentrations. 2. Prolonged exposure time: Continuous exposure can lead to cumulative toxic effects. 3. Cell confluence: Very high or very low cell densities can affect viability and drug response. 4. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific normal cell line. 2. Conduct a time-course experiment to assess the onset of cytotoxicity. 3. Ensure consistent and optimal cell seeding density for your experiments. 4. Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound to assess its specific toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in media, serum percentage, or incubation conditions can alter cell growth and drug sensitivity. 2. Passage number of cells: Higher passage numbers can lead to genetic drift and altered phenotypes. 3. Purity of this compound: The purity of the compound can vary between batches or suppliers. | 1. Standardize all cell culture protocols and reagents. 2. Use cells within a defined low passage number range for all experiments. 3. Ensure the use of a high-purity, well-characterized source of this compound. |
| No significant cytotoxicity observed in a proliferating normal cell line. | 1. Drug inactivity: The compound may have degraded due to improper storage. 2. Cell line resistance: The specific normal cell line may have intrinsic resistance mechanisms. | 1. Verify the activity of your this compound stock on a sensitive cancer cell line as a positive control. 2. Investigate the expression levels of CDKs and cell cycle regulatory proteins in your normal cell line. |
Quantitative Data
Table 1: Inhibitory Concentrations of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Cell Type | Parameter | Value |
| Purvalanol | CCL39 | Chinese hamster lung fibroblast | GI50 | 2.5 µM[3] |
| Purvalanol A | Human Neutrophils | Primary immune cells | Apoptosis | Maximal at 20-30 µM[2] |
| Purvalanol A | Human PBMCs | Primary immune cells | Apoptosis | No significant apoptosis observed[2] |
| This compound | - | - | IC50 (cdk1) | 6 nM[7] |
| This compound | - | - | IC50 (cdk2) | 6-9 nM[7] |
| This compound | - | - | IC50 (cdk5) | 6 nM[7] |
Note: Data on the cytotoxicity of this compound in a wide range of normal cell lines is limited in publicly available literature. Researchers should perform their own dose-response studies for their specific cell lines of interest.
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. The ASCO Post [ascopost.com]
- 6. breastcancer.org [breastcancer.org]
- 7. selleckchem.com [selleckchem.com]
preventing Purvalanol B precipitation in experiments
Welcome to the technical support center for Purvalanol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent precipitation and ensure the effective use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions as an ATP-competitive inhibitor, primarily targeting cdc2-cyclin B, CDK2-cyclin A, CDK2-cyclin E, and CDK5-p35 with IC50 values in the low nanomolar range.[1][2][3] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis.[4] Its antiproliferative properties are also mediated by the inhibition of ERK1 and ERK2.
Q2: What is the most common cause of this compound precipitation in experiments?
The most common cause of this compound precipitation is its low solubility in aqueous solutions like cell culture media. While highly soluble in organic solvents such as DMSO, its solubility dramatically decreases when diluted into an aqueous environment. Precipitation can occur if the final concentration in the medium exceeds its aqueous solubility limit or if the dilution is not performed correctly.
Q3: How should I prepare my this compound stock solution?
It is highly recommended to prepare a concentrated stock solution in a suitable organic solvent. DMSO is the most common and effective solvent for this compound.[2] Prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in anhydrous, high-quality DMSO.[2] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of this compound.[2]
Q4: How should I store my this compound stock solution?
Store the solid compound at -20°C for up to three years.[2] Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2][3] Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to this compound precipitation during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media | The final concentration of this compound exceeds its aqueous solubility. | - Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the aqueous medium. - Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments. - Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility. Ensure the solution is well-mixed immediately after adding the compound. |
| Cloudiness or visible particles in the stock solution | The compound is not fully dissolved or has precipitated out of the solution over time. | - Ensure complete initial dissolution: After adding DMSO to the solid this compound, vortex the solution and gently warm it (e.g., in a 37°C water bath) to aid dissolution.[3] Visually inspect the solution to ensure it is clear before storing. - Use fresh DMSO: Moisture in DMSO can lead to compound precipitation over time.[2] Use anhydrous, high-purity DMSO to prepare your stock solutions. |
| Precipitation observed after prolonged incubation in cell culture | The compound may be unstable or interacting with components in the cell culture medium over time. | - Reduce serum concentration: If your experiment allows, consider reducing the serum percentage in your culture medium, as proteins in the serum can sometimes interact with small molecules and cause precipitation. - Refresh the media: For long-term experiments, consider replacing the media containing this compound every 24-48 hours to maintain the desired concentration of the soluble compound. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 87 | 200.97 | Use fresh, anhydrous DMSO for best results.[2] |
| 1 eq. NaOH | 43.29 | 100 | Gentle warming may be required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 432.90 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 4.33 mg of this compound. b. Weigh out the calculated amount of this compound into a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution. e. Visually confirm that the solution is clear and free of any particulates. f. Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution and allow it to reach room temperature. b. Determine the final concentration of this compound needed for your experiment. c. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. d. Mix the solution immediately and thoroughly by gentle pipetting or swirling. e. Add the final diluted solution to your cells. f. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Mandatory Visualizations
References
Technical Support Center: Interpreting Off-Target Effects of Purvalanol B
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting unexpected phenotypes associated with the use of Purvalanol B, a potent cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent with CDK inhibition alone. What could be the underlying cause?
A1: While this compound is a potent inhibitor of CDKs, it is known to have off-target effects that can lead to unexpected cellular phenotypes. These off-target activities can vary depending on the cell type and experimental conditions. It is crucial to consider these possibilities when interpreting your data. Known off-target signaling pathways affected by this compound include the ERK/MAPK and Src kinase pathways.[1][2]
Troubleshooting Workflow: Unexpected Phenotype
If you observe a phenotype that cannot be solely attributed to CDK inhibition, a systematic investigation is recommended to determine if off-target effects are at play.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Q2: I am observing a decrease in ERK1/2 phosphorylation after this compound treatment. Is this an expected off-target effect?
A2: Yes, this is a documented off-target effect. Purvalanol has been shown to inhibit the activity of p42/p44 MAPKs (ERK1/ERK2).[1] This inhibition is dose-dependent and can contribute to the anti-proliferative properties of the compound.[1]
Q3: My cells show changes in adhesion and morphology after this compound treatment. Could this be an off-target effect?
A3: Yes, Purvalanol A (a closely related analog) has been found to suppress c-Src activity.[2][3] Src family kinases are key regulators of cell adhesion, migration, and morphology. Inhibition of c-Src could therefore explain the observed changes.
Q4: I've noticed an activation of p38-MAPK signaling in my experiments with this compound. Is this a known effect?
A4: Yes, studies with Purvalanol A have shown that it can induce a rapid and sustained activation of p38-MAPK.[4] This effect may be responsible for some of its pro-apoptotic activity, particularly through the regulation of Mcl-1 turnover.[4] The exact mechanism of p38-MAPK activation by Purvalanol is still under investigation but may be an indirect effect of CDK inhibition or a direct off-target interaction.
Quantitative Data: Kinase Inhibition Profile of this compound
The following tables summarize the known on-target and off-target inhibitory activities of this compound.
Table 1: On-Target CDK Inhibition
| Target Kinase | IC₅₀ (nM) |
| cdc2-cyclin B (CDK1) | 6[5][6] |
| CDK2-cyclin A | 6[5][6] |
| CDK2-cyclin E | 9[5][6] |
| CDK5-p35 | 6[5][6] |
Table 2: Known Off-Target Kinase Inhibition
| Off-Target Kinase | Effect | Cellular Context/Concentration |
| p42/p44 MAPK (ERK1/2) | Inhibition of activity | GI₅₀ of 2.5 µM in CCL39 cells[1] |
| c-Src | Inhibition of activity | Effective suppression in c-Src-transformed cells[2][3] |
| p38-MAPK | Sustained activation | Observed in neutrophils[4] |
| STAT-3 | Abrogation of GM-CSF induced activation | Observed in neutrophils[4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Validation
This protocol provides a general framework for testing the inhibitory activity of this compound against a suspected off-target kinase in a biochemical assay.
Materials:
-
Recombinant active kinase of interest
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Prepare a solution of the kinase and its substrate in kinase assay buffer. The optimal concentrations of each should be determined empirically but are typically in the low nanomolar range for the kinase and at the Km for the substrate.
-
-
Kinase Reaction:
-
Add the kinase/substrate solution to the wells of the assay plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to a final concentration around the Km for the specific kinase.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to a potential on- or off-target protein in a cellular context.[7][8][9]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble protein (relative to the unheated control) against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein upon binding.
-
Protocol 3: Kinobeads Competition Binding Assay
This chemical proteomics approach can identify the cellular targets of this compound in an unbiased manner.[10][11][12]
Materials:
-
Kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors)
-
Cell lysate from the cell line of interest
-
This compound
-
DMSO
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS equipment and software for protein identification and quantification
Procedure:
-
Lysate Pre-incubation:
-
Prepare cell lysates and determine the protein concentration.
-
Incubate aliquots of the lysate with increasing concentrations of this compound or with DMSO as a control for 30-60 minutes at 4°C. This allows this compound to bind to its targets.
-
-
Kinobeads Pulldown:
-
Add Kinobeads to the pre-incubated lysates.
-
Incubate for 1-2 hours at 4°C with rotation to allow kinases not bound by this compound to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, determine the extent to which this compound prevented its binding to the Kinobeads.
-
Plot the relative abundance of each kinase against the this compound concentration to generate competition binding curves and determine the apparent dissociation constants (Kd).
-
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Purvalanol B stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Purvalanol B.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] One supplier suggests storage at +4°C, but -20°C is the more commonly recommended temperature for optimal long-term preservation.[3][4]
Q2: What is the best solvent for dissolving this compound?
A: The recommended solvent for this compound is DMSO, in which it is soluble up to 100 mM.[3][4] It is also soluble in 1eq. NaOH with gentle warming up to 100 mM.[3][4] this compound is poorly soluble in water and ethanol.[1] For best results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1][2]
Q3: How should I store this compound solutions?
A: Stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for up to a year for longer-term storage.[1][2][5] To maintain the stability of the solution, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2][6]
Q4: For how long are this compound solutions stable at different temperatures?
A: The stability of this compound in solution is dependent on the storage temperature. For detailed information, please refer to the data table below.
Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration of Stability | Recommendations |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][2] |
| -20°C | Up to several months | Aliquot to avoid freeze-thaw cycles.[1][5] |
Q5: Are there any specific handling instructions for this compound?
A: Yes, to ensure the integrity of the compound, it is recommended to handle it in a controlled environment. When preparing solutions, if the compound does not dissolve readily, gentle warming at 37°C or sonication in an ultrasonic bath can be used to aid dissolution.[5] For in vivo experiments, it is best to prepare working solutions fresh on the day of use.[6]
Troubleshooting Guide
Issue: I am seeing precipitation in my this compound stock solution after storage.
-
Possible Cause 1: Improper Storage. Repeated freeze-thaw cycles can lead to precipitation.
-
Solution: Ensure that your stock solution is aliquoted into single-use vials to minimize temperature fluctuations.
-
-
Possible Cause 2: Solvent Quality. The use of old or wet DMSO can reduce the solubility of this compound.
-
Possible Cause 3: Concentration is too high. Exceeding the solubility limit can cause the compound to precipitate out of solution.
Issue: I am observing a decrease in the activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.
-
Solution: Review your storage and handling procedures. Ensure that the compound is stored at the correct temperature and protected from light. Use fresh dilutions from a properly stored stock for your experiments.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Each freeze-thaw cycle can contribute to the degradation of the compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 432.91 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.33 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube at 37°C or use an ultrasonic bath to aid dissolution.[5]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
Caption: A troubleshooting guide for precipitation issues.
References
troubleshooting inconsistent results with Purvalanol B
Welcome to the technical support resource for Purvalanol B, a potent and selective cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound. The troubleshooting guides are presented in a question-and-answer format to directly address specific experimental problems.
Category 1: Suboptimal or No Efficacy
Question: Why am I not observing the expected biological effect (e.g., cell cycle arrest, apoptosis) with this compound?
Answer: Lack of efficacy can stem from several factors related to the compound itself, the experimental setup, or the biological system.
Troubleshooting & Optimization:
-
Compound Integrity and Solubility:
-
Storage: Ensure this compound has been stored correctly at +4°C. Improper storage can lead to degradation.
-
Solubility: this compound is soluble in DMSO and 1eq. NaOH with gentle warming. It is insoluble in water.[1] Ensure you are using a suitable solvent and that the compound is fully dissolved. For stock solutions in DMSO, be aware that moisture-absorbing DMSO can reduce solubility; it is recommended to use fresh DMSO.[1][2]
-
Precipitation: Visually inspect your treatment media for any signs of precipitation after adding this compound. If precipitation occurs, you may need to prepare a fresh dilution from your stock or slightly lower the final concentration.
-
-
Experimental Conditions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, MCF-7 cells show a 50% decrease in cell viability, while MDA-MB-231 cells are less sensitive with only a 32% decrease.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubation Time: The duration of treatment may be insufficient for this compound to induce the desired effect. A 24-hour incubation has been shown to inhibit cell proliferation and induce cell death in exponentially growing cells.[3] Consider a time-course experiment to identify the optimal treatment duration.
-
Off-Target Effects: Be aware of potential off-target effects. This compound can inhibit ERK1 and ERK2, which may influence its antiproliferative properties. Additionally, Purvalanol A, a related compound, has been shown to suppress c-Src activity.[4]
-
Category 2: Inconsistent Results and Reproducibility
Question: I am observing high variability in my results between experiments. What could be the cause?
Answer: Inconsistent results are often due to subtle variations in experimental procedures.
Troubleshooting & Optimization:
-
Reagent and Compound Preparation:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using working solutions that have been stored for extended periods.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solution by preparing aliquots.[1]
-
Consistent Reagents: Use the same batch of media, serum, and other critical reagents to reduce variability.
-
-
Experimental Controls:
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A vehicle control (e.g., DMSO) is essential to ensure that the observed effects are due to this compound and not the solvent.
-
Cell Health and Density: Ensure that cells are healthy, in the exponential growth phase, and seeded at a consistent density for all experiments. Over-confluent or unhealthy cells can respond differently to treatment.
-
Data Presentation
Table 1: IC50 Values of this compound against various Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| Other Protein Kinases | >1000 |
Data sourced from MedChemExpress and Tocris Bioscience.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[2]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24 hours.[2] Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye (5 mg/mL) to each well and incubate at 37°C for 4 hours.[2]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to solubilize the formazan crystals.[2]
-
Absorbance Measurement: Determine the absorbance at 570 nm using a spectrophotometer.[2]
Visualizations
Caption: this compound inhibits CDK/Cyclin complexes, leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Determining Optimal Purvalanol B Dosage for IC50
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal dosage of Purvalanol B for half-maximal inhibitory concentration (IC50) experiments. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate accurate and reproducible results.
Troubleshooting Guide: Inconsistent IC50 Values
Encountering variability in IC50 values is a common challenge. This guide addresses potential causes and solutions to ensure the reliability of your experimental data.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. |
| Pipetting errors during drug dilution or addition. | Calibrate pipettes regularly. Use fresh tips for each dilution and addition. Mix well after each step. | |
| Edge effects in 96-well plates. | Avoid using the outermost wells of the plate for experimental data points. Fill them with sterile PBS or media to maintain humidity.[1] | |
| IC50 value is higher than expected | Poor drug solubility. | Prepare stock solutions in an appropriate solvent like DMSO.[2] Ensure complete dissolution before further dilution in culture medium. The final solvent concentration should be consistent across all wells and ideally below 0.5%. |
| Drug degradation. | Store this compound stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[3] Protect from light. | |
| Incorrect incubation time. | Optimize the drug exposure time for your specific cell line and assay. Common incubation times are 24, 48, or 72 hours.[4] | |
| IC50 value is lower than expected | Overestimation of cell viability in control wells. | Ensure control wells (vehicle-treated) are healthy and not overgrown. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. | |
| Dose-response curve is not sigmoidal | Inappropriate concentration range. | Perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50. Then, use a narrower range of concentrations centered around the estimated IC50 for the definitive experiment.[5] |
| Off-target effects at high concentrations. | Investigate if high concentrations of this compound induce non-specific toxicity or other cellular effects.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[2][3][6] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of their substrates, which are crucial for cell cycle progression.[6]
Q2: What are the reported biochemical IC50 values for this compound against different CDKs?
A2: this compound exhibits low nanomolar potency against several key CDKs in cell-free assays. The most consistently reported IC50 values are 6 nM for CDK1 (cdc2-cyclin B), 6 nM for CDK2-cyclin A, 9 nM for CDK2-cyclin E, and 6 nM for CDK5-p35.[3][6][7]
Q3: Why are the cellular IC50 values for this compound often higher than the biochemical IC50 values?
A3: The discrepancy between cellular and biochemical IC50 values is common for many inhibitors. Factors contributing to this include cell membrane permeability, drug efflux pumps, metabolic inactivation of the compound, and the presence of high intracellular ATP concentrations that compete with the inhibitor. For instance, the IC50 for this compound in MCF7 and MDA-MB-231 breast cancer cell lines was reported to be greater than 100 µM.[6]
Q4: What is a suitable starting concentration range for determining the IC50 of this compound in a new cell line?
A4: Given the wide range between biochemical and reported cellular IC50 values, it is advisable to start with a broad concentration range. A logarithmic serial dilution from 100 µM down to 1 nM is a reasonable starting point for an initial experiment.[5][8]
Q5: Which cell-based assay is recommended for determining the IC50 of this compound?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method to assess cell viability and determine the IC50 of cytotoxic compounds like this compound.[1][4][9]
Quantitative Data: this compound IC50 Values
The following tables summarize the reported IC50 values for this compound from biochemical and cellular assays.
Table 1: Biochemical IC50 Values of this compound against Cyclin-Dependent Kinases
| Target Kinase | IC50 (nM) | Assay Type |
| cdc2-cyclin B (CDK1) | 6 | Cell-free kinase assay |
| CDK2-cyclin A | 6 | Cell-free kinase assay |
| CDK2-cyclin E | 9 | Cell-free kinase assay |
| CDK5-p35 | 6 | Cell-free kinase assay |
Data sourced from multiple references.[2][3][6][7][10]
Table 2: Cellular IC50 Values of this compound in Various Cell Lines
| Cell Line/Organism | IC50 (µM) | Assay Type |
| MCF7 (Human breast adenocarcinoma) | > 100 | WST-1 assay |
| MDA-MB-231 (Human breast adenocarcinoma) | > 100 | WST-1 assay |
| P. falciparum (Chloroquine-resistant strain FCR-3) | 7.07 | Not specified |
Data sourced from MedChemExpress.[6]
Experimental Protocols
Protocol for Determining IC50 of this compound using MTT Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to the optimal seeding density (typically 1,000-10,000 cells/well, which should be optimized for your cell line).[1][11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.[4]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[1][4][11]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[1][4]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[1][9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[1][4]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).[4][5]
-
Visualizations
Signaling Pathway of CDK Inhibition by this compound
Caption: this compound inhibits CDK4/6 and CDK1, leading to cell cycle arrest at G1/S and G2/M checkpoints.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound using the MTT assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CDK | Parasite | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. atcc.org [atcc.org]
Technical Support Center: Minimizing Purvalanol B Toxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Purvalanol B toxicity during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with particularly high affinity for CDK1, CDK2, and CDK5.[1] It functions by competing with ATP for the binding site on these kinases, leading to cell cycle arrest, primarily at the G1 and G2 phases, and the induction of apoptosis (programmed cell death).[2] While this is the desired therapeutic effect in cancer cells, this anti-proliferative and pro-apoptotic activity can also be toxic to normal, healthy cells, especially those with a higher rate of division, which is a primary concern in long-term studies.
Q2: I am observing significant cell death in my normal/primary cell line with this compound treatment. What are the possible reasons and how can I mitigate this?
A2: Significant toxicity in normal cells can be due to several factors:
-
Concentration: The concentration of this compound may be too high for the specific cell type. Normal cells can be more sensitive to CDK inhibition than cancer cells.
-
Exposure Duration: Continuous long-term exposure can lead to cumulative toxicity.
-
Cell Type Specificity: Different cell types exhibit varying sensitivities to CDK inhibitors. For instance, some non-cancerous cells might be highly dependent on the CDKs that this compound inhibits.
-
Off-Target Effects: Although selective, this compound can have off-target effects that contribute to toxicity.
Troubleshooting Steps:
-
Optimize Concentration: Conduct a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect in your experimental model while minimizing toxicity to control cells.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 48 hours off). This can allow normal cells to recover while still impacting the target pathway.
-
Use a Recovery Period: After a defined treatment period, allow the cells a recovery phase in drug-free medium.
-
Consider Cell Line Choice: If possible, use a normal cell line that is known to be less sensitive to CDK inhibitors or has a lower proliferation rate if it does not compromise the experimental goals.
-
Monitor Off-Target Effects: Be aware of potential off-target effects on kinases like ERK1/ERK2 and c-Src and assess their activation status.[3]
Q3: Are there any known off-target effects of this compound that could contribute to long-term toxicity?
A3: Yes, besides its primary targets (CDKs), this compound has been shown to interact with other kinases, which could contribute to its overall cellular effects and toxicity profile. Notably, it has been reported to inhibit p42/p44 MAPKs (ERK1/ERK2) and c-Src.[3] Inhibition of these pathways, which are crucial for various cellular processes including proliferation and survival, could lead to unintended toxicities in long-term studies. When designing experiments, it is important to consider these potential off-target effects and, if necessary, include assays to monitor the activity of these kinases.
Q4: Can I combine this compound with other compounds to reduce its toxicity?
A4: While research on combinations specifically to reduce this compound toxicity is limited, in broader cancer therapy, CDK inhibitors are often combined with other agents. One study suggests that combining this compound with Rapamycin can increase apoptotic effects in cancer cells. For toxicity mitigation in normal cells, a hypothetical approach could involve co-treatment with a cytoprotective agent, though this would require careful validation to ensure it doesn't interfere with the intended effects of this compound. Any combination therapy should be thoroughly tested with appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High toxicity in normal control cells | Concentration of this compound is too high. | Perform a dose-response curve to find the optimal concentration. Start with a range from low nanomolar to low micromolar. |
| Continuous exposure leads to cumulative toxicity. | Implement an intermittent dosing schedule or include recovery periods in your experimental design. | |
| The normal cell line is highly sensitive. | If possible, switch to a less sensitive normal cell line. Characterize the CDK dependency of your control cells. | |
| Inconsistent results between experiments | Variability in cell seeding density or growth phase. | Standardize cell seeding protocols and ensure cells are in a consistent growth phase (e.g., logarithmic) before treatment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] | |
| Loss of desired effect over time | Development of cellular resistance. | This is more common in cancer cells but could theoretically occur. Consider increasing the dose slightly or using it in combination with another agent that targets a parallel pathway. |
| Drug efflux from cells. | Some cells can upregulate drug efflux pumps. Consider using inhibitors of these pumps if this is suspected, though this can also increase toxicity. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (cdc2-cyclin B) | 6 nM | Cell-free assay | [1] |
| IC50 (CDK2-cyclin A) | 6 nM | Cell-free assay | [1] |
| IC50 (CDK2-cyclin E) | 9 nM | Cell-free assay | [1] |
| IC50 (CDK5-p35) | 6 nM | Cell-free assay | [1] |
| Concentration for 25% viability decrease | 15 µM | HCT 116 colon cancer cells (24h) | [4][5] |
| Concentration for 40% viability decrease | 15 µM | HCT 116 colon cancer cells (48h) | [4][5] |
Experimental Protocols
Protocol 1: Determining Dose-Dependent Cytotoxicity using MTT Assay
This protocol is to establish the cytotoxic profile of this compound on both your target (e.g., cancer) and control (e.g., normal) cell lines.
Materials:
-
This compound
-
Target and control cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) to simulate your long-term study conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This protocol helps to quantify the extent of apoptosis induced by this compound.
Materials:
-
This compound
-
Target and control cell lines
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (determined from the MTT assay) or vehicle control for your chosen time points.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound inhibits key CDKs, leading to cell cycle arrest and apoptosis.
Caption: A workflow for troubleshooting high toxicity of this compound in normal cells.
Caption: An experimental workflow for assessing and minimizing this compound toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Purvalanol B Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Purvalanol B autofluorescence in imaging experiments.
Important Note on this compound Spectral Properties
Based on extensive searches of publicly available scientific literature and databases, the specific excitation and emission spectra of this compound are not well-documented. The purine-like structure of this compound suggests a potential for inherent fluorescence, a characteristic observed in other purine analogs. This guide, therefore, provides a framework for first characterizing the autofluorescence of a small molecule like this compound and then implementing strategies to mitigate its impact on imaging experiments.
Troubleshooting Guides
Guide 1: Characterizing the Autofluorescence of this compound
Before you can troubleshoot the autofluorescence of this compound, you must first understand its spectral properties. This guide provides a workflow for characterizing the fluorescence of a small molecule.
Experimental Workflow for Characterizing Small Molecule Autofluorescence
Caption: Workflow for characterizing small molecule autofluorescence.
Detailed Protocol: Determining Excitation and Emission Spectra
-
Objective: To determine the optimal excitation and emission wavelengths of this compound autofluorescence.
-
Materials:
-
This compound
-
DMSO (spectroscopy grade)
-
Phosphate-buffered saline (PBS) or relevant imaging buffer
-
Quartz cuvettes
-
Spectrofluorometer
-
-
Method: a. Prepare a stock solution of this compound in DMSO and dilute to a working concentration (e.g., 10 µM) in PBS. b. Emission Spectrum: i. Set the spectrofluorometer to a fixed excitation wavelength (start with common laser lines, e.g., 405 nm or 488 nm). ii. Scan a range of emission wavelengths (e.g., 420-700 nm). iii. Identify the wavelength of maximum emission. c. Excitation Spectrum: i. Set the spectrofluorometer to the determined peak emission wavelength. ii. Scan a range of excitation wavelengths (e.g., 350-550 nm). iii. Identify the wavelength of maximum excitation. d. Microscopy-based validation: i. Prepare cells treated with this compound at the working concentration. ii. Using a confocal microscope with a spectral detector, excite the sample with different laser lines (e.g., 405 nm, 488 nm, 561 nm). iii. For each laser line, acquire a lambda stack (an image series where each frame corresponds to a narrow band of the emission spectrum). iv. The resulting data will show the emission profile of this compound's autofluorescence when excited by common lasers.
Guide 2: Mitigating Autofluorescence in Your Imaging Experiment
Once you have an estimate of this compound's spectral properties, you can design your experiment to minimize its interference.
Decision Tree for Mitigating Autofluorescence
Caption: Decision tree for selecting an autofluorescence mitigation strategy.
Protocol: Quenching with Sudan Black B
-
Objective: To reduce autofluorescence from this compound and other sources like lipofuscin.
-
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Stained and fixed cell culture slides or tissue sections
-
-
Method: a. Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. b. Incubate the solution for 1-2 hours at room temperature with gentle agitation, then filter through a 0.2 µm filter. c. After your standard immunofluorescence staining protocol is complete (including secondary antibody incubation and washes), incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature. d. Briefly wash the slides in PBS to remove excess Sudan Black B. e. Mount with an appropriate mounting medium. Note: Optimize incubation time as excessive treatment can also quench the specific signal from your fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem with small molecules like this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light.[1][2] Purine-based molecules like this compound can possess fluorescent properties. This becomes a problem in imaging when the autofluorescence signal overlaps with the signal from the fluorescent probes (e.g., Alexa Fluor 488) used to label your target of interest, making it difficult to distinguish the true signal from background noise.[1]
Q2: I see unexpected fluorescence in my green channel after treating cells with this compound. What should I do first?
A2: The first and most critical step is to run a control experiment. Prepare a sample of cells treated only with this compound (at the same concentration and for the same duration as your main experiment) and image it using the same settings. This will confirm if the signal is indeed from the compound and will provide you with its emission profile in your specific experimental setup.
Q3: Can I use DAPI or Hoechst for nuclear staining with this compound?
A3: It depends on the spectral properties you determine for this compound. If this compound excites with UV or violet light and emits in the blue or green range, it could overlap with DAPI or Hoechst. In this case, consider using a red-shifted nuclear stain like DRAQ5™ or TO-PRO™-3.
Q4: What is spectral unmixing and how can it help?
A4: Spectral unmixing is a computational technique used to separate the emission spectra of multiple fluorophores in an image.[3][4] If you have a microscope with a spectral detector, you can acquire a "reference spectrum" of this compound's autofluorescence. The software can then use this reference to mathematically subtract the contribution of this compound's signal from each pixel in your multi-channel image, isolating the true signals from your specific labels.[4]
Q5: Are there any non-fluorescent alternatives to this compound?
A5: Yes, several other CDK inhibitors are available, and some may not have the same fluorescent properties. However, their selectivity and potency against different CDKs can vary. If autofluorescence from this compound cannot be mitigated in your experimental system, you may need to explore other CDK inhibitors and validate their effects.
Quantitative Data and Signaling Pathways
Table 1: Hypothetical Spectral Properties of a Purine-like Small Molecule
As the exact spectra for this compound are not available, this table serves as an example of what one might find after characterizing a similar compound.
| Property | Wavelength (nm) | Common Fluorophores with Potential Overlap |
| Peak Excitation | ~410 nm | DAPI, Hoechst, Alexa Fluor 405 |
| Peak Emission | ~490 nm | FITC, Alexa Fluor 488, GFP |
| Recommended Alternative | > 600 nm | Alexa Fluor 647, Cy5, APC |
Table 2: Comparison of Autofluorescence Mitigation Techniques
| Technique | Principle | Pros | Cons |
| Spectral Separation | Choose fluorophores that do not overlap with the autofluorescence spectrum. | Simple, no chemical treatment required. | Limited by available fluorophores and microscope filter sets. |
| Quenching | Use of chemical agents (e.g., Sudan Black B) to absorb the autofluorescence. | Effective for broad-spectrum autofluorescence. | Can also quench the specific signal; requires optimization. |
| Spectral Unmixing | Computational separation of overlapping emission spectra. | Highly specific; can separate signals with significant overlap. | Requires a confocal microscope with a spectral detector and appropriate software. |
| Photobleaching | Intentionally exposing the sample to high-intensity light to destroy the autofluorescence before imaging the specific signal. | Can be effective for some types of autofluorescence. | Can also photobleach the specific signal; may cause photodamage to the sample. |
Signaling Pathway: CDK Inhibition by this compound
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[5][6][7][8] By competing with ATP for the binding site on CDKs, this compound prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest.[1][5][6]
Caption: this compound inhibits CDK activity, leading to cell cycle arrest.
References
- 1. jacksonimmuno.com [jacksonimmuno.com]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Volumetric live-cell autofluorescence imaging using Fourier light-field microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. This compound | C20H25ClN6O3 | CID 448991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Autofluorescent proteins in single-molecule research: applications to live cell imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on Purvalanol B activity
Welcome to the technical support center for Purvalanol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments, with a focus on the impact of serum concentration on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of CDKs, which are key regulators of the cell cycle.[2] By inhibiting CDKs, this compound can lead to cell cycle arrest and, at higher concentrations, induce apoptosis.
Q2: Which specific CDKs are inhibited by this compound?
This compound demonstrates potent inhibitory activity against several CDK-cyclin complexes. The half-maximal inhibitory concentrations (IC50) in cell-free biochemical assays are in the low nanomolar range for key cell cycle regulators.[1][2][3]
Q3: I am observing a significantly higher IC50 value in my cell-based assays compared to the reported biochemical IC50 values. Why is this happening?
It is common for the IC50 value of a compound to be higher in cell-based assays compared to biochemical assays. This discrepancy can be attributed to several factors, including cell membrane permeability, cellular metabolism of the compound, and the presence of high concentrations of intracellular ATP. A significant factor that can reduce the apparent potency of a compound in cell-based assays is its binding to serum proteins present in the cell culture medium.[4][5]
Q4: How does serum concentration in cell culture media affect the activity of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant.[4] Small molecules like this compound can bind to these serum proteins.[4][5] This binding is a reversible equilibrium between the bound and unbound drug.[4] It is the unbound, or free, fraction of the drug that is available to cross the cell membrane and interact with its intracellular target (CDKs).[4][5] Therefore, high concentrations of serum can sequester this compound, reducing its effective concentration and leading to a higher apparent IC50 value. The extent of this effect depends on the binding affinity of this compound for serum proteins.
Troubleshooting and Optimization
| Problem | Possible Cause | Troubleshooting Steps |
| Higher than expected IC50 value in cell-based assays. | High Serum Concentration: Serum proteins may be binding to this compound, reducing its bioavailability.[4][5] | 1. Reduce Serum Concentration: Perform the experiment with a lower serum concentration (e.g., 1-5%) or in serum-free media for the duration of the drug treatment. Be aware that prolonged serum starvation can affect cell health and cell cycle distribution.[6] 2. Conduct a Serum Titration Experiment: Determine the IC50 of this compound in the presence of varying serum concentrations (e.g., 0.5%, 2%, 5%, 10%) to quantify the impact of serum. 3. Increase this compound Concentration: If reducing serum is not feasible for your cell line, you may need to increase the concentration of this compound to compensate for serum protein binding. |
| Cell Line Resistance: Different cell lines can exhibit varying sensitivity to CDK inhibitors due to differences in the expression and activity of CDKs, cyclins, and endogenous CDK inhibitors. | 1. Confirm Target Expression: Verify the expression of the target CDKs (e.g., CDK1, CDK2, CDK5) in your cell line using techniques like Western blotting. 2. Test a Wider Concentration Range: Expand the concentration range of this compound in your dose-response experiments. | |
| Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, which could influence the cellular response.[7] | 1. Use a More Selective Inhibitor as a Control: If available, compare the effects of this compound with a structurally different and more selective CDK inhibitor. 2. Perform Target Engagement Assays: If possible, measure the inhibition of CDK activity within the cell to correlate with the observed phenotype. | |
| Inconsistent results between experiments. | Variable Serum Batch: Different lots of serum can have varying protein compositions, which may affect the extent of drug binding. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of fetal bovine serum (FBS) or other serum. 2. Pre-screen Serum Lots: If possible, test new lots of serum to ensure consistency in your assay results. |
| Cell Health and Confluency: The physiological state of the cells can impact their response to drug treatment. | 1. Maintain Consistent Cell Culture Practices: Use cells with a low passage number and ensure they are in the exponential growth phase at the time of treatment. 2. Standardize Seeding Density: Seed cells at a consistent density to ensure they are at a similar confluency when treated. |
Data Presentation
Biochemical Activity of this compound
| Target CDK/Cyclin Complex | IC50 (nM) |
| cdc2-cyclin B | 6[1][2] |
| CDK2-cyclin A | 6[1][2] |
| CDK2-cyclin E | 9[1][2] |
| CDK5-p35 | 6[1][2] |
Example: Impact of Serum Concentration on this compound IC50 in a Cell-Based Assay
| Cell Line | Serum Concentration (%) | Apparent IC50 (µM) |
| Example Cancer Cell Line | 10% | User-determined value |
| Example Cancer Cell Line | 5% | User-determined value |
| Example Cancer Cell Line | 2% | User-determined value |
| Example Cancer Cell Line | 0.5% | User-determined value |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50 using an MTT Assay
This protocol outlines a method to quantify the impact of serum protein binding on the efficacy of this compound by determining its IC50 value in a cell viability assay at different serum concentrations.
Materials:
-
Your cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells that are in their exponential growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium containing 10% FBS. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Preparation of Treatment Media: a. Prepare four sets of cell culture media containing different concentrations of FBS: 10%, 5%, 2%, and 0.5%. b. Prepare a stock solution of this compound in DMSO. c. For each FBS concentration, prepare a series of this compound dilutions at 2x the final desired concentrations. Also, prepare a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Cell Treatment: a. After 24 hours of incubation, carefully remove the seeding medium from the wells. b. Add 100 µL of the appropriate treatment medium (with varying serum concentrations and this compound dilutions) to each well. c. Include wells with vehicle control for each serum concentration. Also, include wells with media only (no cells) for background absorbance measurements. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8] c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[8] b. Subtract the background absorbance (media only wells) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control for each serum condition. d. Plot the percentage of cell viability against the logarithm of this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each serum concentration.
Visualizations
Caption: this compound inhibits multiple CDKs, blocking cell cycle progression.
Caption: Workflow for testing the impact of serum on this compound IC50.
Caption: Troubleshooting logic for unexpectedly high this compound IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 5. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Controlling for Purvalanol B Effects on p42/p44 MAPK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Purvalanol B on the p42/p44 MAPK (ERK1/2) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It shows high potency against cdc2-cyclin B, CDK2-cyclin A, CDK2-cyclin E, and CDK5-p35.[1][2]
Q2: Does this compound have off-target effects on the p42/p44 MAPK pathway?
Yes, in addition to its CDK inhibitory activity, this compound has been shown to be an intracellular target of and inhibit the p42/p44 MAPK (ERK1/2) pathway.[3][4] This dual inhibition of both CDKs and p42/p44 MAPK contributes to its anti-proliferative properties.[3][4]
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound can lead to a dose-dependent decrease in cell viability and inhibition of cell proliferation.[5][6] It can induce a reversible cell cycle arrest, typically in the G1 and G2 phases.[7] In some cell lines, prolonged exposure can lead to apoptosis.[5][7]
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. In many cancer cell lines, effects on cell viability and proliferation are observed in the micromolar range (e.g., 0-30 µM).[5] For instance, in HCT 116 colon cancer cells, 15 µM Purvalanol A decreased cell viability by 25% within 24 hours.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution.[2] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][8] For experiments, fresh dilutions should be prepared from the stock solution.
Troubleshooting Guides
Problem 1: No inhibition of p-p42/p44 MAPK phosphorylation is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response experiment with a range of this compound concentrations. Also, conduct a time-course experiment to determine the optimal treatment duration for observing p42/p44 MAPK inhibition. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[8] |
| Suboptimal Cell Conditions | Ensure cells are healthy, sub-confluent, and in a logarithmic growth phase. Serum-starve cells before stimulation (if applicable) to reduce basal p42/p44 MAPK activity. |
| Issues with Western Blotting | Verify the specificity and optimal dilution of your primary antibodies for phospho-p42/p44 MAPK and total p42/p44 MAPK.[9] Use a positive control, such as cells treated with a known MEK inhibitor (e.g., U0126), to confirm the assay is working.[10] |
Problem 2: Unexpected or excessive cytotoxicity is observed at intended experimental concentrations.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of the Cell Line | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for your specific cell line.[5][11] Use concentrations at or below the IC50 for mechanistic studies to minimize general toxicity. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells.[9] Include a vehicle-only control in all experiments.[12] |
| Confounding Off-Target Effects | At higher concentrations, off-target effects are more likely. Use the lowest effective concentration that achieves the desired inhibition of p42/p44 MAPK.[12] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Standardize the cell seeding density for all experiments, as this can affect proliferation rates and drug sensitivity.[8] |
| Inconsistent Treatment Conditions | Ensure that the timing of drug addition, incubation periods, and cell harvesting are consistent across all experiments. |
| Reagent Variability | Use reagents from the same lot where possible. If using new lots of antibodies or compounds, re-validate them. |
Quantitative Data Summary
Table 1: Inhibitory Activity (IC50) of Purvalanol A and B against Various Kinases
| Compound | Target Kinase | IC50 Value | Notes |
| Purvalanol A | cdc2-cyclin B | 4 nM | Potent inhibition of a key mitotic kinase.[11] |
| cdk2-cyclin A | 70 nM | Inhibition of a kinase involved in S phase and G2/M transition.[11] | |
| cdk2-cyclin E | 35 nM | Effective inhibition of a key regulator of the G1/S transition.[11] | |
| cdk4-cyclin D1 | 850 nM | Weaker inhibition compared to other CDKs.[11] | |
| This compound | cdc2-cyclin B | 6 nM | High potency against a key mitotic kinase.[1][2] |
| CDK2-cyclin A | 6 nM | Strong inhibition of a kinase involved in S phase and G2/M transition.[1][2] | |
| CDK2-cyclin E | 9 nM | Effective inhibition of a key regulator of the G1/S transition.[1][2] | |
| CDK5-p35 | 6 nM | Potent inhibition.[1][2] |
Table 2: Effect of Purvalanol on Cell Viability and Proliferation
| Compound | Cell Line | Concentration | Time | Effect |
| Purvalanol A | HCT 116 | 15 µM | 24 h | ~25% decrease in cell viability.[5] |
| HCT 116 | 15 µM | 48 h | ~40% decrease in cell viability.[5] | |
| Purvalanol | CCL39 | 2.5 µM | Not specified | GI50 value for cell growth inhibition.[3] |
Experimental Protocols
Protocol 1: Western Blotting for p-p42/p44 MAPK and Total p42/p44 MAPK
-
Cell Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the desired time. Include vehicle and positive/negative controls.
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[13]
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[13]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK (e.g., Thr202/Tyr204) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To detect total p42/p44 MAPK and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: p42/p44 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound effects on p42/p44 MAPK.
Caption: Troubleshooting decision tree for p-p42/p44 MAPK Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Role of p42/p44 mitogen-activated-protein kinase and p21waf1/cip1 in the regulation of vascular smooth muscle cell proliferation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to Purvalanol B
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cell line resistance to Purvalanol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs). It functions as an ATP-competitive inhibitor with high affinity for CDK1, CDK2, and CDK5.[1][2][3] By blocking the activity of these CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can ultimately induce apoptosis.[4][5]
Q2: I am observing a decrease in the efficacy of this compound in my cell line over time. What are the potential reasons?
A decrease in the effectiveness of this compound suggests the development of acquired resistance. This is a common phenomenon in cancer therapy and can arise from several molecular changes within the cancer cells. Potential mechanisms include:
-
Alterations in the p53 pathway: Cells with mutated or non-functional p53 are often more resistant to CDK1 inhibitors. In cells with functional p53, CDK1 inhibition can stabilize p53 and trigger apoptosis. This response is diminished in p53-deficient cells.[6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its effectiveness.[6][7]
-
Upregulation of the target kinase: Increased expression of CDK2 can create a scenario where the concentration of this compound is no longer sufficient to inhibit the larger pool of the target enzyme effectively.[8]
-
Selection of polyploid cells: In some cases, resistance to CDK2 inhibitors has been associated with the selection of pre-existing polyploid cells within the tumor population.[8]
-
Activation of bypass signaling pathways: Cells may activate alternative signaling pathways to circumvent the cell cycle block imposed by this compound. For example, upregulation of Cyclin E1 can drive resistance to CDK inhibitors.[9]
Q3: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line. Compare this new IC50 value to that of the original, sensitive parental cell line. A significant increase (typically 5 to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a new batch of cells.
-
Possible Cause: Cell line misidentification or contamination.
-
Troubleshooting Step: Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination, as it can alter cellular responses to drugs.
-
-
Possible Cause: Variation in cell health and passage number.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for your experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause: Inaccurate drug concentration.
-
Troubleshooting Step: Verify the concentration of your this compound stock solution. Ensure proper dissolution and storage conditions to prevent degradation.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: Interference of this compound with the assay reagents.
-
Troubleshooting Step: Run a cell-free control by incubating this compound with the assay reagent in media alone. If a color change occurs, it indicates direct interference.[1] Consider using an alternative assay that measures a different cellular parameter, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[1]
-
-
Possible Cause: Uneven cell seeding or "edge effects" in multi-well plates.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
-
-
Possible Cause: Suboptimal incubation times.
-
Troubleshooting Step: Optimize the incubation time for both the drug treatment and the viability reagent according to the manufacturer's protocol and your specific cell line's doubling time.
-
Quantitative Data Summary
The following tables provide hypothetical but representative data for this compound activity in sensitive and resistant cell lines, based on typical observations in the literature for CDK inhibitors.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Status | This compound IC50 (µM) | Fold Resistance |
| MCF-7 | Parental (Sensitive) | 0.8 | - |
| MCF-7/PurvB-R | Resistant | 9.5 | 11.9 |
| HCT116 | Parental (Sensitive) | 1.2 | - |
| HCT116/PurvB-R | Resistant | 15.8 | 13.2 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 (Sensitive) | Vehicle (DMSO) | 55.2 | 30.1 | 14.7 |
| MCF-7 (Sensitive) | This compound (1 µM) | 48.3 | 15.5 | 36.2 |
| MCF-7/PurvB-R | Vehicle (DMSO) | 58.1 | 28.5 | 13.4 |
| MCF-7/PurvB-R | This compound (1 µM) | 56.5 | 27.1 | 16.4 |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of the drug.[10][11][12]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or SRB).
-
Initial Treatment: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[12]
-
Monitoring and Subculturing: Monitor the cells daily. Initially, a significant portion of the cells may die. When the surviving cells reach approximately 80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a steady rate in the current drug concentration, increase the concentration of this compound by 50-100%.[6]
-
Repeat: Repeat the monitoring, subculturing, and dose escalation steps. This process can take several months.[13]
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), determine the IC50 of this compound in the treated cell population to monitor the development of resistance. A stable, significantly higher IC50 compared to the parental line indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell clones can be isolated from the resistant pool using the limiting dilution method.[14]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Fixation: Wash the cell pellet with ice-cold PBS. Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified CDK signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for generating a this compound-resistant cell line.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. CDK4/6 Inhibitor Dosing Knowledge (CDK) Study - ASCO [asco.org]
- 4. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purvalanol B vs. Roscovitine: A Comparative Guide to Two Potent CDK Inhibitors
In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors are pivotal tools. Among these, Purvalanol B and Roscovitine have emerged as significant compounds for studying CDK function and for their potential therapeutic applications. Both are purine analogs that function as ATP-competitive inhibitors of CDKs, yet they exhibit distinct profiles in terms of potency and selectivity. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action
Both this compound and Roscovitine exert their inhibitory effects by competing with ATP for binding to the catalytic cleft of CDKs.[1][2] This mode of action prevents the phosphorylation of substrate proteins, thereby arresting the cell cycle.[1] Roscovitine is a 2,6,9-trisubstituted purine that shows selectivity for a subset of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[3][4] this compound, also a substituted purine, is a more potent inhibitor of several key CDKs compared to Roscovitine.[5][6][7]
Data Presentation: Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Roscovitine against various CDK-cyclin complexes. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound against CDKs
| CDK-Cyclin Complex | IC50 (nM) |
| cdc2 (CDK1)-cyclin B | 6[5][6] |
| CDK2-cyclin A | 6[5][6] |
| CDK2-cyclin E | 9[5][6] |
| CDK5-p35 | 6[5][6] |
Note: this compound shows high selectivity for CDKs over a range of other protein kinases (IC50 > 10,000 nM).
Table 2: IC50 Values of Roscovitine against CDKs
| CDK-Cyclin Complex | IC50 (µM) |
| cdc2 (CDK1)/cyclin B | 0.65[3][8][9] |
| CDK2/cyclin A | 0.70[3][9] |
| CDK2/cyclin E | 0.70[3][9] |
| CDK4/cyclin D1 | >100[3][9] |
| CDK5/p25 | 0.16 - 0.2[3][8] |
| CDK6/cyclin D3 | >100[3] |
| CDK7/cyclin H | 0.46[3] |
| CDK9/cyclin T1 | 0.60[3] |
Note: Roscovitine is a poor inhibitor of CDK4 and CDK6.[3][9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of CDK inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a CDK inhibitor.
-
Reagents and Materials:
-
Recombinant CDK/cyclin complex
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Substrate (e.g., Histone H1, Rb protein fragment)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test inhibitors (this compound, Roscovitine) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or detection reagent (e.g., ADP-Glo™)
-
Scintillation counter or luminometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in kinase buffer.
-
In a 96-well plate, add the recombinant CDK/cyclin enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 20-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using a scintillation counter for radiolabeled ATP or a luminometer for assays like ADP-Glo™.[10]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of inhibitors on cell cycle distribution.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, HT29) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, Roscovitine, or a vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).[12]
-
-
Cell Harvesting and Fixation:
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.[12]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[12]
-
Western Blotting for Phosphorylated CDK Substrates
This protocol allows for the analysis of the phosphorylation status of CDK substrates.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitors as described for the cell cycle analysis.
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK substrate (e.g., Phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to CDK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells | MDPI [mdpi.com]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of Purvalanol B and Flavopiridol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Cyclin-Dependent Kinase Inhibitors
In the landscape of targeted cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents due to their ability to halt the aberrant cell cycle progression characteristic of cancer cells. This guide provides a detailed comparison of two notable CDK inhibitors: Purvalanol B and Flavopiridol (Alvocidib). By presenting a side-by-side analysis of their mechanisms of action, inhibitory profiles, and effects on cancer cell lines, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and Flavopiridol exert their anti-cancer effects by inhibiting cyclin-dependent kinases, key enzymatic drivers of the cell cycle. However, their specificity and the breadth of their targets differ, leading to distinct biological outcomes.
This compound is a potent and selective inhibitor of several CDKs, with a particularly high affinity for CDK1, CDK2, and CDK5.[1][2] Its mechanism of action involves competing with ATP for the binding site on these kinases, thereby preventing the phosphorylation of key substrates required for cell cycle progression.[2] This targeted inhibition primarily leads to cell cycle arrest at the G1/S and G2/M transitions.[3][4]
Flavopiridol , on the other hand, is considered a pan-CDK inhibitor, demonstrating activity against a broader range of CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5] Its widespread inhibition disrupts multiple phases of the cell cycle.[5] Notably, by inhibiting CDK7 and CDK9, which are involved in the regulation of transcription, Flavopiridol can also lead to the downregulation of crucial anti-apoptotic proteins.[5]
The following diagram illustrates the points of intervention for this compound and Flavopiridol within the cell cycle signaling pathway.
Comparative Efficacy: A Data-Driven Analysis
To provide an objective comparison, the following tables summarize the available quantitative data on the inhibitory activity, effects on cell viability, cell cycle distribution, and apoptosis for both this compound and Flavopiridol.
Table 1: Inhibitory Activity (IC50) Against Cyclin-Dependent Kinases
This table presents the half-maximal inhibitory concentrations (IC50) of this compound and Flavopiridol against a panel of CDKs, highlighting their potency and selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1/cyclin B | 6[1][2] | 30[5] |
| CDK2/cyclin A | 6[2] | 170[5] |
| CDK2/cyclin E | 9[2] | - |
| CDK4/cyclin D1 | - | 100[5] |
| CDK5/p35 | 6[2] | - |
| CDK6 | - | ~40 |
| CDK7 | - | 300 |
| CDK9 | - | 10[5] |
Note: "-" indicates data not available from the searched sources.
Table 2: Cellular Efficacy: IC50 Values in Cancer Cell Lines
The following table summarizes the cellular IC50 values for both inhibitors in various cancer cell lines, demonstrating their anti-proliferative activity. It is important to note that these values were not always generated in head-to-head experiments, and experimental conditions may have varied between studies.
| Cell Line | Cancer Type | This compound IC50 (µM) | Flavopiridol IC50 (nM) |
| HCT116 | Colon Carcinoma | ~15 (for 20% viability reduction at 24h)[1] | - |
| NCI-H1299 | Non-Small Cell Lung Cancer | - | - |
| MKN-74 | Gastric Cancer | - | - |
| MDA-MB-468 | Breast Carcinoma | - | - |
| RT4 | Bladder Cancer | - | 150-350[6] |
| RT112 | Bladder Cancer | - | 150-350[6] |
| T24 | Bladder Cancer | - | 1000[6] |
| SUP | Bladder Cancer | - | 1000[6] |
| HN4 | Head and Neck Squamous Cell Carcinoma | - | 65.2[7] |
| HN8 | Head and Neck Squamous Cell Carcinoma | - | 42.9[7] |
| HN12 | Head and Neck Squamous Cell Carcinoma | - | 72.8[7] |
| HN30 | Head and Neck Squamous Cell Carcinoma | - | 82.7[7] |
| ANBL-6 | Multiple Myeloma | - | 100[8] |
| 8226 | Multiple Myeloma | - | 100-200[8] |
| OE19 | Esophageal Adenocarcinoma | - | ~100 (for 52.8% viability reduction)[2] |
| OE33 | Esophageal Adenocarcinoma | - | ~100 (for 45% viability reduction)[2] |
| CAL62 | Anaplastic Thyroid Cancer | - | Sub-micromolar[9] |
| KMH2 | Anaplastic Thyroid Cancer | - | Sub-micromolar[9] |
| BHT-101 | Anaplastic Thyroid Cancer | - | Sub-micromolar[9] |
Note: "-" indicates data not available from the searched sources.
Table 3: Effects on Cell Cycle Distribution and Apoptosis
This table provides a qualitative and, where available, quantitative summary of the effects of this compound and Flavopiridol on cell cycle progression and the induction of apoptosis in cancer cell lines.
| Compound | Effect on Cell Cycle | Induction of Apoptosis | Quantitative Data (Example) |
| This compound | Induces arrest in G1 and G2 phases.[3][4] | Induces apoptosis.[1][10] | In NCI-H1299 cells, 5 µM Purvalanol A (a close analog) in combination with taxol resulted in 31.46% apoptotic cells.[11] |
| Flavopiridol | Induces arrest in G1 and G2/M phases.[5][12] | Induces apoptosis.[6][13] | In MKN-74 cells, 300 nM Flavopiridol alone induced apoptosis in 12% of cells.[13] In bladder cancer cell lines, 500 nM Flavopiridol led to 80-90% of cells showing apoptotic alterations.[6] In lung CSCs, 676.3 nM Flavopiridol increased the G1 phase population from 48.2% to 66.9%.[12] |
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or Flavopiridol (or vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the CDK inhibitor for the specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment and Harvesting: Treat cells with the CDK inhibitors as required for the experiment and then harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/DAPI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and Flavopiridol.
References
- 1. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of the Cyclin-Dependent Kinase Inhibitor Flavopiridol on c-Myc Overexpressing Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. Flavopiridol, an inhibitor of cyclin-dependent kinases, induces growth inhibition and apoptosis in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Potentiation of apoptosis by flavopiridol in mitomycin-C-treated gastric and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Purvalanol B and Olomoucine as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two well-known cyclin-dependent kinase (CDK) inhibitors, Purvalanol B and Olomoucine. The focus is on their selectivity profiles, supported by quantitative experimental data. Detailed methodologies for the key experiments are provided to allow for critical evaluation and replication.
Introduction to this compound and Olomoucine
This compound and Olomoucine are small molecule inhibitors that target the ATP-binding pocket of cyclin-dependent kinases, crucial regulators of the cell cycle.[1][2] While both are purine analogs, they exhibit distinct selectivity and potency profiles against various CDKs and other kinases.[1][3] Understanding these differences is critical for their application in cell biology research and as potential scaffolds for therapeutic development.
Comparative Selectivity Profile
The inhibitory activity of this compound and Olomoucine has been characterized against a panel of kinases. The data, presented as 50% inhibitory concentrations (IC50), are summarized in the table below. Lower IC50 values indicate greater potency.
| Target Kinase | This compound IC50 | Olomoucine IC50 |
| cdc2 (CDK1)/cyclin B | 6 nM[4][5] | 7 µM[1][2] |
| CDK2/cyclin A | 6 nM[4][5] | 7 µM[1][2] |
| CDK2/cyclin E | 9 nM[4][5] | 7 µM[1][2] |
| CDK4/cyclin D1 | >10,000 nM[6] | 19.8 µM[7] |
| CDK5/p35 | 6 nM[4][5] | 3 µM[1][2] |
| CDK7/cyclin H | Not widely reported | 0.45 µM[7] |
| CDK9/cyclin T | Not widely reported | 0.06 µM[7] |
| ERK1/p44 MAP kinase | >10,000 nM[6] | 25 µM[1][2] |
| Other Protein Kinases | >1,000 nM[4] | >100 µM against 10 other kinases[7] |
Key Observations:
-
Potency: this compound is significantly more potent than Olomoucine, with IC50 values in the nanomolar range for CDK1, CDK2, and CDK5, compared to Olomoucine's micromolar inhibition.[1][2][4][5]
-
Selectivity: this compound demonstrates high selectivity for CDKs, with IC50 values greater than 10,000 nM for other protein kinases like ERK1.[6] Olomoucine, while also being a CDK inhibitor, shows some activity against ERK1/p44 MAP kinase at higher concentrations.[1][2] Olomoucine also shows inhibitory activity against CDK7 and CDK9 in the sub-micromolar range.[7]
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate protein or peptide by the target kinase.
Protocol: In Vitro CDK2/Cyclin A Inhibition Assay (Radiolabel-Based)
This protocol outlines a standard procedure for determining the inhibitory activity of compounds like this compound and Olomoucine against the CDK2/cyclin A complex using Histone H1 as a substrate.
1. Reagent Preparation:
- Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
- Enzyme Preparation: Recombinant human CDK2/Cyclin A is diluted to the desired concentration (e.g., 10 ng/µL) in kinase buffer.
- Substrate Preparation: Histone H1 is prepared at a stock concentration of 1 mg/mL in deionized water.
- ATP Mix: A solution containing non-radioactive ATP and [γ-³²P]ATP is prepared in kinase buffer to a final concentration that approximates the Km of the kinase for ATP.
- Inhibitor Preparation: this compound and Olomoucine are serially diluted in DMSO to generate a range of concentrations. A further dilution is made in the kinase buffer.
2. Assay Procedure:
- To each well of a 96-well plate, add 5 µL of the diluted inhibitor solution.
- Add 10 µL of the diluted CDK2/cyclin A enzyme solution to each well.
- Add 5 µL of the Histone H1 substrate solution.
- The plate is gently mixed and incubated at room temperature for 10-15 minutes to allow for inhibitor binding to the kinase.
- The kinase reaction is initiated by adding 5 µL of the ATP mix to each well.
- The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
3. Reaction Termination and Detection:
- The reaction is stopped by adding 10 µL of 3% phosphoric acid to each well.
- A portion of the reaction mixture from each well is spotted onto P81 phosphocellulose paper.
- The papers are washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
- The papers are then washed with acetone and allowed to dry.
- The amount of radioactivity incorporated into the Histone H1 substrate is quantified using a scintillation counter.
4. Data Analysis:
- The percentage of kinase activity is calculated for each inhibitor concentration relative to a DMSO control (0% inhibition).
- The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. promega.com [promega.com]
Validating Purvalanol B as a Potent CDK1/CDK2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Purvalanol B's performance against other established Cyclin-Dependent Kinase (CDK) inhibitors, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in validating the inhibitory effects of this compound on CDK1 and CDK2.
This compound is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases.[1][2] It acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of these kinases.[2][3] This guide will delve into its efficacy in comparison to other known CDK inhibitors and provide the necessary experimental frameworks for its validation.
Comparative Inhibitory Activity
The inhibitory potency of this compound against CDK1 and CDK2 is highlighted by its low nanomolar IC50 values. To provide a clear perspective, the following table summarizes the IC50 values of this compound and other well-established CDK inhibitors against CDK1 and CDK2.
| Inhibitor | CDK1 IC50 | CDK2 IC50 | Other Notable Targets |
| This compound | 6 nM[1][2] | 6-9 nM[1][2] | CDK5 (6 nM)[1][2] |
| Flavopiridol | ~30-100 nM[4][5][6][7] | ~100-170 nM[6][7] | CDK4, CDK6, CDK9[4][5] |
| Roscovitine | ~0.65-0.7 µM[1][2] | ~0.7 µM[1][2] | CDK5, CDK7, CDK9[1] |
Note: IC50 values can vary depending on the specific assay conditions, including the cyclin partner and substrate used.
Experimental Protocols
To validate the inhibitory activity of this compound on CDK1 and CDK2, two key experimental approaches are recommended: an in vitro kinase assay to determine the IC50 value directly, and a cell-based assay to assess its effect on cell cycle progression.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a luminescence-based kinase assay to quantify the inhibitory effect of this compound on CDK1/Cyclin B and CDK2/Cyclin E activity. The principle of this assay is to measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP levels, detected as a decrease in luminescence, corresponds to higher kinase activity.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes
-
This compound
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the CDK1/Cyclin B or CDK2/Cyclin E enzyme to each well.
-
Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for the respective kinase to ensure sensitive detection of competitive inhibition.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze the effect of this compound on the cell cycle distribution of a chosen cancer cell line. Inhibition of CDK1 and CDK2 is expected to cause cell cycle arrest, primarily at the G1/S and G2/M transitions.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach and enter the exponential growth phase.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect the cells. For suspension cells, collect them directly.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Stain the cells by resuspending the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.
-
Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express). The software will quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content (PI fluorescence intensity). An accumulation of cells in the G1 and/or G2/M phases following this compound treatment would indicate CDK inhibition.
Visualizing the Mechanism of Action
To better understand the role of CDK1 and CDK2 in cell cycle progression and how this compound exerts its effect, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: CDK1/CDK2 signaling pathway and this compound inhibition.
Caption: Workflow for validating CDK1/CDK2 inhibition.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purvalanol B and Other Cyclin-Dependent Kinase (CDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Purvalanol B with other prominent Cyclin-Dependent Kinase (CDK) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound
This compound is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases. It belongs to the purine class of inhibitors and acts as an ATP-competitive inhibitor. Its high affinity for the ATP-binding pocket of several CDKs makes it a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of this compound against various CDK-cyclin complexes has been determined and compared with other well-known CDK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | cdc2 (CDK1)/ Cyclin B (nM) | CDK2/ Cyclin A (nM) | CDK2/ Cyclin E (nM) | CDK4/ Cyclin D1 (nM) | CDK5/ p35 (nM) | CDK6/ Cyclin D3 (nM) | CDK7/ Cyclin H (nM) | CDK9/ Cyclin T1 (nM) |
| This compound | 6[1][2] | 6[1][2] | 9[1][2] | >10,000[3] | 6[1][2] | - | - | - |
| Purvalanol A | 4[4] | 70[4] | 35[4] | 850[4] | 75[3] | - | 100[5] | - |
| Roscovitine | ~700 | - | - | >100,000 | ~200 | >100,000 | ~700 | ~700 |
| Flavopiridol | ~40 | ~100 | - | ~40 | - | ~40 | >300 | 6 |
| SNS-032 | - | 38 | 48 | 925 | 340 | >1,000 | 62 | 4 |
| Dinaciclib | 3[6] | 1[6] | - | - | 1[6] | - | - | 4[6] |
| AT7519 | 190 | 44 | - | 67 | 18 | 660 | - | <10 |
| Palbociclib | - | >5,000 | - | 11 | - | 15-16 | - | - |
| Ribociclib | - | >1,000 | - | 10 | - | 39 | - | - |
| Abemaciclib | - | - | - | 2 | - | 10 | - | - |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. A lower IC50 value indicates greater potency. "-" indicates data not available.
Notably, this compound demonstrates significantly higher potency against CDK2 compared to several first-generation CDK inhibitors, being approximately 1000-fold more active than Olomoucine, 100-fold more active than R-roscovitine, and 30-fold more active than flavopiridol.[7]
Cellular Activity and Selectivity
The efficacy of a CDK inhibitor in a cellular context is a critical aspect of its performance. This is often measured by the concentration required to inhibit cell growth by 50% (GI50).
| Inhibitor | Cell Line | GI50 (µM) |
| Purvalanol | CCL39 (Chinese hamster lung fibroblast) | 2.5[2] |
While comprehensive head-to-head GI50 data for this compound against a broad panel of other CDK inhibitors is limited in the available literature, its potent enzymatic inhibition of key cell cycle CDKs suggests significant anti-proliferative activity.
Cell Cycle Effects
A primary mechanism of action for CDK inhibitors is the induction of cell cycle arrest. Purvalanol A and B are known to induce a strong G2/M phase arrest in the cell cycle.[2][5] This is in contrast to the CDK4/6 specific inhibitors like Palbociclib, Ribociclib, and Abemaciclib, which primarily cause a G1 phase arrest.[4]
In MKN45 gastric tumor cells, treatment with 20 µM Purvalanol A was shown to suppress the increase in CDC2 kinase activity and reduce the fraction of cells in the G2/M phase following X-ray irradiation.[8] Similarly, in HeLa cells, both Roscovitine and Purvalanol were found to decrease cell viability and induce cell cycle arrest.
Off-Target Effects and Kinase Selectivity
An ideal CDK inhibitor would be highly selective for its intended targets. This compound shows good selectivity for CDKs over a range of other protein kinases, with IC50 values greater than 10,000 nM for many.[1] However, studies have shown that Purvalanol can also interact with other kinases. For instance, in addition to CDK1, p42/p44 MAPKs have been identified as major purvalanol-interacting proteins in several mammalian cell lines.[2] Purvalanol A has also been shown to suppress c-Src activity as effectively as the Src-selective inhibitor PP2.[5] This multi-target activity could be beneficial in certain therapeutic contexts but is an important consideration for its use as a specific research tool.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are detailed protocols for key assays used in the comparison of CDK inhibitors.
In Vitro Kinase Assay (Radiometric)
This protocol describes a method to determine the in vitro IC50 value of a test compound against a specific CDK-cyclin complex.
Materials:
-
Recombinant CDK/Cyclin enzyme
-
Peptide or protein substrate (e.g., Histone H1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (serial dilutions in DMSO)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the CDK/Cyclin enzyme, and the substrate.
-
Add the diluted test compound or DMSO (for control wells) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of a CDK inhibitor on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: ice-cold 70% ethanol
-
Staining solution: Propidium Iodide (PI) solution (e.g., 50 µg/mL PI in PBS) containing RNase A (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Pathways and Workflows
Signaling Pathway of CDK Inhibition
Caption: Simplified CDK signaling pathway and points of inhibition.
Experimental Workflow for CDK Inhibitor Comparison
Caption: General workflow for comparing CDK inhibitors.
Conclusion
This compound is a highly potent inhibitor of CDK1, CDK2, and CDK5, demonstrating superior in vitro activity against CDK2 when compared to older generation inhibitors like roscovitine and flavopiridol. Its primary cellular effect is the induction of a G2/M cell cycle arrest. While it exhibits good selectivity, its off-target effects on kinases such as MAPKs and c-Src should be considered in experimental design. In contrast, newer generation inhibitors like Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4/6 and induce a G1 arrest. The choice of inhibitor will therefore depend on the specific research question, the CDK targets of interest, and the desired cellular outcome. The provided experimental protocols offer a framework for conducting robust comparative studies to further elucidate the performance of this compound and other CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purvalanol A enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Purvalanol B vs. Dinaciclib: A Comparative Guide for Cancer Researchers
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed, objective comparison of two notable pan-CDK inhibitors, Purvalanol B and Dinaciclib, to aid researchers, scientists, and drug development professionals in their work on novel cancer therapies.
Mechanism of Action and Target Specificity
Both this compound and Dinaciclib are small molecule inhibitors that function by competing with ATP for the binding site on cyclin-dependent kinases, thereby blocking their enzymatic activity. However, they exhibit distinct profiles in their selectivity and potency against various CDKs.
This compound is a potent and selective inhibitor of several key CDKs. It demonstrates strong inhibitory activity against CDK1, CDK2, and CDK5.[1][2] Its action leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis in cancer cells.[3][4]
Dinaciclib , a second-generation CDK inhibitor, displays a broader spectrum of activity, potently inhibiting CDK1, CDK2, CDK5, and CDK9.[5][6] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), gives Dinaciclib the additional mechanism of suppressing the transcription of anti-apoptotic proteins, such as MCL-1.[5] This dual action of inducing cell cycle arrest and promoting apoptosis through transcriptional inhibition contributes to its potent anti-cancer effects.[7]
A summary of the target kinases and their respective in vitro half-maximal inhibitory concentrations (IC50) is presented in Table 1.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Dinaciclib
| Target Kinase | This compound IC50 (nM) | Dinaciclib IC50 (nM) |
| cdc2 (CDK1)-cyclin B | 6[1][2] | 3[6] |
| CDK2-cyclin A | 6[1][2] | 1[6] |
| CDK2-cyclin E | 9[1][2] | 1[6] |
| CDK5-p35 | 6[1][2] | 1[6] |
| CDK9 | - | 4[6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Cellular Efficacy in Cancer Models
The anti-proliferative activity of this compound and Dinaciclib has been evaluated across a range of cancer cell lines. Dinaciclib has been more extensively characterized in cellular assays, with a larger body of publicly available IC50 values.
Dinaciclib has demonstrated potent growth inhibition in the low nanomolar to micromolar range in various cancer types, including lung, ovarian, glioma, and biliary tract cancers.[6][8][9]
This compound and its analogs have also been shown to inhibit the growth of numerous tumor cell lines, typically requiring low micromolar concentrations.[4] However, direct cellular IC50 data for this compound is less frequently reported in the literature compared to Dinaciclib. One study on prostate cancer cells indicated that at 10 µM, this compound did not significantly influence proliferation or induce apoptosis, whereas a dansylated analog of this compound, VMY-1-103, was more effective.[10] This suggests that the cellular uptake and bioavailability of this compound may be a limiting factor in its efficacy in some models.
A selection of reported cellular IC50 values for both compounds is presented in Table 2 for a comparative overview.
Table 2: Anti-proliferative Activity (IC50) of this compound and Dinaciclib in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Dinaciclib IC50 (nM) |
| HCT116 | Colon Cancer | ~15 (induces 20% viability reduction at 24h)[3][11] | - |
| CCL39 | Hamster Lung Fibroblast | 2.5 (GI50)[12] | - |
| A2780 | Ovarian Cancer | - | 4 (DNA replication inhibition)[13] |
| Multiple Lung Cancer Lines | Lung Cancer | - | 50 - 1400[6] |
| Multiple Glioma Lines | Glioma | - | 10 - 40 (>500 in T98G)[9] |
| NT2/D1 | Testicular Cancer | - | 800[14] |
| NCCIT | Testicular Cancer | - | 3700[14] |
| KKU-100 | Biliary Tract Cancer | - | 8[8] |
| OZ | Biliary Tract Cancer | - | 7[8] |
| OCUG-1 | Biliary Tract Cancer | - | 33[8] |
Note: The presented data is a compilation from various studies, and direct comparison should be made with caution due to differing experimental methodologies.
Signaling Pathways and Experimental Workflows
The inhibition of CDKs by this compound and Dinaciclib initiates a cascade of downstream events, leading to cell cycle arrest and apoptosis. The primary signaling pathway affected is the cell cycle regulation machinery.
A typical experimental workflow to compare the efficacy of these two inhibitors would involve a series of in vitro assays to assess their impact on cell viability, apoptosis, and cell cycle progression.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to evaluate the efficacy of CDK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Dinaciclib. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or Dinaciclib at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Culture and treat cells with the inhibitors as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Both this compound and Dinaciclib are potent inhibitors of cyclin-dependent kinases with demonstrated anti-cancer activity. Dinaciclib exhibits a broader target profile, including the transcriptional regulator CDK9, which may contribute to its high potency in cellular models. While in vitro kinase assays show comparable nanomolar efficacy for both compounds against their common targets, the available cellular data suggests that Dinaciclib is generally more potent in inhibiting cancer cell growth. The choice between these two inhibitors for research and development will depend on the specific scientific question, the cancer model under investigation, and the desired therapeutic strategy. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative efficacy and potential clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]
- 5. youtube.com [youtube.com]
- 6. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. mdpi.com [mdpi.com]
Unveiling the Potency of Purvalanol B Analogs: A Comparative Guide for Researchers
For Immediate Release
In the dynamic landscape of cancer research and drug development, the pursuit of selective and potent inhibitors of cyclin-dependent kinases (CDKs) remains a critical endeavor. Among the promising candidates, Purvalanol B and its analogs have emerged as significant tools for dissecting cell cycle regulation and as potential therapeutic agents. This guide provides a comprehensive comparison of the efficacy of this compound analogs, juxtaposed with other well-established CDK inhibitors, supported by experimental data and detailed protocols to aid researchers in their scientific pursuits.
At a Glance: Comparative Efficacy of CDK Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound, its analog VMY-1-103, and other prominent CDK inhibitors against various CDK-cyclin complexes and cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical IC50 Values of CDK Inhibitors against Cyclin-Dependent Kinases
| Compound | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK2/cyclin E (nM) | CDK4/cyclin D1 (nM) | CDK5/p35 (nM) | CDK6/cyclin D3 (nM) |
| This compound | 6[1][2] | 6[1][2] | 9[1][2] | - | 6[1][2] | - |
| Purvalanol A | 4[3] | 70[3] | 35[3] | 850[3] | - | - |
| Roscovitine | ~700 | ~700 | - | >100,000 | ~200 | >100,000 |
| Flavopiridol | ~30 | ~100 | - | ~200 | - | - |
| Palbociclib | >10,000 | >10,000 | - | 11 | - | 16 |
Table 2: Comparative Efficacy of this compound and its Analog VMY-1-103 in Prostate Cancer Cells
| Compound | Cell Line | Concentration | Effect |
| This compound | LNCaP | 10 µM | No significant effect on proliferation or apoptosis[4][5] |
| VMY-1-103 | LNCaP | 10 µM | Significant induction of apoptosis[4][5] |
| This compound | DU145 | - | Less potent than in LNCaP and PC3 cells |
| VMY-1-103 | DU145 | 10 µM | Increased proportion of cells in G1 and G2/M, no significant change in apoptosis[4] |
Delving Deeper: The Enhanced Efficacy of VMY-1-103
Research highlights a significant enhancement in the pro-apoptotic activity of the this compound analog, VMY-1-103, particularly in LNCaP prostate cancer cells. Treatment with 10 µM VMY-1-103 leads to a notable increase in the sub-G1 population, indicative of apoptosis, a phenomenon not observed with the parent compound, this compound, at the same concentration[4][5]. This superior efficacy is attributed to the synthetic coupling of a dansyl-ethylenediamine group to this compound, rendering VMY-1-103 more lipophilic[4]. This increased lipophilicity is hypothesized to facilitate greater diffusion across the cell membrane, thereby increasing its intracellular bioavailability and potency[4].
Mechanism of Action: Targeting the Cell Cycle Engine
This compound and its analogs are potent and selective inhibitors of CDKs, key regulators of the cell cycle. By competing with ATP for the binding site on these kinases, they effectively halt cell cycle progression, leading to cell growth arrest and, in many cases, apoptosis. The primary targets include CDK1, CDK2, and CDK5[1][2][6].
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on CDK activity.
Materials:
-
Purified active CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compounds (this compound analogs and other inhibitors)
-
Microplate (e.g., 384-well)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the diluted compounds and a vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the purified CDK/cyclin enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, LNCaP, DU145)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK inhibitor.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compounds.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
This guide provides a foundational understanding of the efficacy and mechanism of action of this compound analogs in a comparative context. The provided experimental protocols are intended to serve as a detailed starting point for researchers to further investigate these promising compounds in the field of cancer biology and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
Comparative Kinase Selectivity Profile of Purvalanol B and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of Purvalanol B
In the landscape of kinase inhibitor research, understanding the selectivity profile of a compound is paramount for interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a detailed comparison of the kinase cross-reactivity of this compound, a potent cyclin-dependent kinase (CDK) inhibitor, with three alternative and widely used kinase inhibitors: Roscovitine, Selumetinib, and Dasatinib. The data presented herein is compiled from various biochemical and cellular assays to offer a comprehensive overview for researchers in drug discovery and chemical biology.
Kinase Inhibition Profile: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (IC50 values in nM) of this compound and its comparators against a panel of selected primary and off-target kinases. It is important to note that these values are compiled from multiple sources and assay conditions may vary, which can influence the precise IC50 values.
| Kinase Target | This compound (IC50, nM) | Roscovitine (IC50, nM) | Selumetinib (IC50, nM) | Dasatinib (IC50, nM) |
| Primary Targets | ||||
| CDK1/cyclin B | 6[1][2] | 650[3][4] | >10,000[5] | - |
| CDK2/cyclin A | 6[1][2] | 700[3][4] | - | - |
| CDK2/cyclin E | 9[1][2] | 700[3][4] | - | - |
| CDK5/p35 | 6[1][2] | 160-200[3][4][6] | - | - |
| MEK1 | - | - | 14[7] | - |
| MEK2 | - | - | - | - |
| BCR-ABL | - | - | - | 0.6 - 3[8] |
| SRC | >1000 | >100,000[4] | - | 0.5[9] |
| Selected Off-Targets | ||||
| ERK1 (MAPK3) | ~12,000[10] | 34,000[4][11] | >10,000[5] | - |
| ERK2 (MAPK1) | ~3,100[10] | 14,000[3][4][11] | >10,000[5] | - |
| c-KIT | - | - | - | <30[9] |
| PDGFRβ | - | - | - | <30[9] |
| LCK | - | - | - | <1 |
| YES1 | - | - | - | <1 |
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity is crucial for drug development. Below are detailed protocols for common experimental assays used to generate the data presented in this guide.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution at a specified concentration (often at the Km for the specific kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the new ATP amount.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinome-Wide Profiling (e.g., KINOMEscan™)
This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
General Workflow:
-
A panel of human kinases is expressed as fusions to a T7 bacteriophage.
-
The test compound is incubated with the kinase-tagged phages.
-
The mixture is then added to wells containing an immobilized, active-site directed ligand.
-
After an equilibration period, unbound phages are washed away.
-
The amount of phage remaining bound to the solid support is measured by qPCR.
-
Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value signifies stronger binding of the test compound to the kinase.
Visualizing Kinase Inhibition and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Experimental workflows for assessing kinase inhibitor specificity.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Roscovitine targets, protein kinases and pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Purvalanol B-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Purvalanol B's performance in inducing apoptosis, supported by experimental data and detailed protocols. We objectively assess its efficacy against other cyclin-dependent kinase (CDK) inhibitors, offering a clear perspective for researchers in oncology and drug discovery.
Mechanism of Action: A Potent Inducer of Apoptosis
This compound, a 2,6,9-trisubstituted purine, is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. By competing with ATP for the binding site on these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines[1][2]. Its pro-apoptotic activity is multifaceted, involving the induction of endoplasmic reticulum (ER) stress and the intrinsic mitochondrial pathway.
Upon treatment, cancer cells exhibit key hallmarks of apoptosis, including a reduction in cell viability, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP). Studies have demonstrated that this compound can induce these effects in a dose- and time-dependent manner in cell lines such as HCT116 colon cancer, HeLa cervical cancer, and LNCaP prostate cancer cells[2][3].
Comparative Performance of this compound
To contextualize the efficacy of this compound, this section presents a comparative analysis with other well-known CDK inhibitors, Roscovitine and Dinaciclib.
Quantitative Analysis of Apoptotic Induction
The following table summarizes the apoptotic effects of this compound in comparison to other CDK inhibitors across different cancer cell lines.
| Compound | Cell Line | Concentration | Time (h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Apoptosis | Citation |
| This compound | HCT116 | 15 µM | 12 | - | 2.5 | [4] |
| HCT116 | 15 µM | 24 | - | 3.5 | [4] | |
| HCT116 | 15 µM | 48 | - | 5.5 | [4] | |
| Neutrophils | 30 µM | 6 | ~30% | - | [5] | |
| Roscovitine | Caco-2 | 20 µM | 24 | - | ~2 | [6] |
| Dinaciclib | WHIM12 | 50 nM | 24 | "dramatic induction" | - | [7] |
| NT2/D1 | IC50 | 72 | 72.20% ± 7.90% | ~10.2 | [7] |
Cell Viability (IC50) Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below provides a comparison of the IC50 values for this compound and its analogs or other CDK inhibitors.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HTB-26 (Breast) | 10 - 50 | [8] |
| PC-3 (Prostate) | 10 - 50 | [8] | |
| HepG2 (Hepatocellular) | 10 - 50 | [8] | |
| VMY-1-103 (this compound analog) | LNCaP (Prostate) | More effective than this compound | [2] |
| Dinaciclib | MYC-overexpressing epithelial cells | ~1,000-fold more potent than Purvalanol A | [9] |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers a cascade of molecular events culminating in apoptosis. The primary pathways are illustrated below.
Caption: this compound induces apoptosis via CDK inhibition, leading to cell cycle arrest and activation of ER stress and mitochondrial pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to confirm this compound-induced apoptosis.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or control vehicle for the desired time period (e.g., 24, 48 hours).
-
Following treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound or a vehicle control for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. VMY-1-103, a dansylated analog of this compound, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Unlocking Synergistic Potential: A Comparative Guide to Purvalanol B in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant promise in preclinical cancer research. Its ability to induce cell cycle arrest and apoptosis in various tumor cell lines makes it a compelling candidate for combination therapies. This guide provides an objective comparison of this compound's synergistic effects with other anti-cancer agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Purvalanol is evident when combined with microtubule-targeting agents like Paclitaxel (Taxol). In a key study, the combination of Purvalanol A, a closely related analog of this compound, with Taxol resulted in a significant enhancement of apoptosis in NCI-H1299 non-small cell lung cancer cells.
| Treatment Group | Concentration | Apoptotic Cell Ratio (%) | Fold Increase in Apoptosis vs. Taxol Alone |
| Control (untreated) | - | N/A | - |
| Taxol alone | (Concentration used in the study) | 15.13 | 1.00 |
| Taxol + Purvalanol A | 1 µM | 19.65 | 1.30 |
| Taxol + Purvalanol A | 5 µM | 31.46 | 2.08[1] |
Data extracted from a study on Purvalanol A, a compound structurally and functionally similar to this compound.[1]
This data clearly indicates a dose-dependent synergistic effect, with the combination treatment more than doubling the apoptotic rate compared to Taxol monotherapy at the higher Purvalanol A concentration.
Deciphering the Molecular Synergy: Signaling Pathways
The enhanced apoptotic effect observed with the Purvalanol and Taxol combination can be attributed to the convergence of their distinct mechanisms of action on critical cellular pathways.
Caption: Synergistic apoptotic pathway of this compound and Taxol.
This compound's inhibition of CDK1 (Cdc2) leads to a decrease in the expression and phosphorylation of Oncoprotein 18 (Op18)/stathmin, a key microtubule-destabilizing protein.[2] Taxol, on the other hand, promotes microtubule stabilization. The combination results in a significant disruption of microtubule dynamics. Furthermore, the co-treatment weakens the expression of the anti-apoptotic protein Bcl-2 and activates the extrinsic cell death pathway through the activation of caspase-8 and caspase-3, culminating in enhanced apoptosis.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's synergistic effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
NCI-H1299 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Purvalanol A/B and Taxol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NCI-H1299 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Purvalanol, Taxol, or the combination of both for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of apoptotic cells.
Materials:
-
NCI-H1299 cells
-
RPMI-1640 medium with 10% FBS
-
Purvalanol A/B and Taxol
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed NCI-H1299 cells in 6-well plates and treat with the indicated concentrations of Purvalanol, Taxol, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated NCI-H1299 cell lysates
-
Primary antibodies against Op18/stathmin, phospho-Op18/stathmin (Ser16 and Ser38), Bcl-2, caspase-3, cleaved caspase-3, and β-actin (as a loading control).[2]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the synergistic effects of this compound in combination with another agent.
Caption: General workflow for synergy assessment.
This guide provides a foundational understanding of the synergistic effects of this compound, offering valuable insights for the design of future preclinical and clinical studies. The provided data and protocols serve as a starting point for researchers aiming to explore and harness the full therapeutic potential of this compound in combination cancer therapies.
References
Independent Validation of Purvalanol B's Anti-proliferative Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Purvalanol B's anti-proliferative efficacy against other cyclin-dependent kinase (CDK) inhibitors. The information presented is collated from independent studies to offer a comprehensive overview supported by experimental data.
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative effects in various cancer cell lines.[1][2][3] This guide summarizes key findings from independent research, comparing its performance with other well-known CDK inhibitors, including Flavopiridol, Roscovitine, and the newer generation of CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
Comparative Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables provide a comparative summary of the IC50 values for this compound and other CDK inhibitors across several common cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as assay type and duration of drug exposure.
| Inhibitor | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT116 (Colon) | HeLa (Cervical) |
| This compound | 2.5 µM (GI50)[4] | No direct data found | ~15 µM (causes 25% viability decrease)[5] | No direct data found |
| Flavopiridol | ~0.1 µM[6][7] | No direct data found | 13 nM[6] | 0.331 µM[8] |
| Roscovitine | 11.1 µM, 12.22 µM[9] | 12 µM, 39.8 µM (GI50)[9] | No direct data found | 13.79 µM, ~15 µM (average)[9][10] |
| Palbociclib | 148 nM, 49 µM[11] | 432 nM, 18 µM[11] | No direct data found | >10 µM[12] |
| Ribociclib | 4 µg/ml (~8.3 µM)[13], 20 µM[14] | 11 µM[14] | No direct data found | No direct data found |
| Abemaciclib | 7.29 µg/mL (~14 µM)[15], 12.5 µM[16] | 18.58 µg/mL (~36 µM)[15] | 12.7 µM[16] | No direct data found |
Note: GI50 refers to the concentration for 50% growth inhibition. Variations in IC50 values for the same drug and cell line can be attributed to different experimental methodologies and durations.
Mechanism of Action: Cell Cycle Arrest
This compound, like other CDK inhibitors, exerts its anti-proliferative effects by inducing cell cycle arrest. The following diagram illustrates the CDK-mediated cell cycle progression and the points of inhibition by these compounds.
Caption: CDK pathway and points of inhibition.
Studies have shown that treatment with Purvalanol and other CDK inhibitors leads to an accumulation of cells in specific phases of the cell cycle. For instance, Roscovitine and Purvalanol have been observed to induce G2/M accumulation in HeLa cells.[17] Palbociclib, Ribociclib, and Abemaciclib, being more selective for CDK4/6, primarily cause a G1 arrest.[18][19][20]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the anti-proliferative effects of CDK inhibitors.
Cell Viability and Proliferation Assays
The following workflow outlines a typical MTT assay used to determine cell viability.
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the CDK inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis
The following diagram illustrates the workflow for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.
Caption: Workflow for cell cycle analysis via PI staining.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the desired concentration of the CDK inhibitor for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the CDK signaling pathway.
Detailed Protocol: Western Blotting
-
Protein Extraction: After treatment with CDK inhibitors, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:
-
Rabbit anti-Cyclin D1 (1:1000)
-
Mouse anti-Rb (1:1000)
-
Rabbit anti-phospho-Rb (Ser780) (1:1000)
-
Mouse anti-p21 (1:500)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion
Independent studies validate the anti-proliferative effects of this compound, primarily through the inhibition of multiple CDKs, leading to cell cycle arrest and apoptosis. When compared to other CDK inhibitors, its potency varies depending on the cell line and the specific CDK being targeted. While it shows high potency in biochemical assays, its cellular IC50 values in anti-proliferative assays appear to be in the low micromolar range. This is in contrast to the nanomolar potency of some newer, more selective CDK4/6 inhibitors like Palbociclib in certain breast cancer cell lines. This guide provides a foundational comparison to aid researchers in selecting the appropriate CDK inhibitor for their specific experimental needs. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparative analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Down-regulation of cyclin D1 by transcriptional repression in MCF-7 human breast carcinoma cells induced by flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 16. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Purvalanol B: A Comprehensive Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Purvalanol B, a potent cyclin-dependent kinase (CDK) inhibitor. By adhering to these protocols, laboratories can ensure the safety of their personnel and protect the environment, fostering a culture of safety that extends beyond the discovery process.
While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), its significant biological activity warrants a cautious approach. It is imperative to treat this compound as a hazardous chemical waste stream to mitigate any potential for environmental contamination or unforeseen biological effects.[1]
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below. This information is crucial for correct labeling and waste manifest documentation.
| Property | Value |
| CAS Number | 212844-54-7 |
| Molecular Formula | C₂₀H₂₅ClN₆O₃[2] |
| Molecular Weight | 432.9 g/mol [2] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (e.g., to 87 mg/mL)[3] |
| Storage | Store at recommended temperature as per product insert |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the mandatory steps for the safe handling and disposal of this compound and associated waste materials. This procedure is designed to comply with general laboratory chemical waste guidelines.[4][5][6]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE. This is the first line of defense in preventing accidental exposure.
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7]
-
Solid Waste:
-
Collect unused or expired solid this compound.
-
Include materials significantly contaminated with the solid compound, such as weighing papers, spatulas, and contaminated gloves or bench paper.
-
Place all solid waste into a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., a high-density polyethylene - HDPE - drum or bottle with a secure screw-top lid).
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from cell culture media or as a dissolved stock solution in DMSO).
-
This waste stream should be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a polyethylene carboy).
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.[7]
-
-
Sharps Waste:
Step 3: Labeling and Storage
Accurate and clear labeling is a legal requirement and essential for safety.[5]
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents present (e.g., "this compound in DMSO").
-
Indicate the approximate concentration or percentage of each component.
-
Record the accumulation start date (the date the first drop of waste was added to the container).
-
Store the sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[8] Use secondary containment to prevent spills.[4]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through the proper channels.
-
Once the waste container is full or reaches its accumulation time limit (e.g., six months), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
-
Never pour this compound or its solutions down the drain or dispose of it in the regular trash.[4][6] This is a direct violation of regulations established by acts such as the Resource Conservation and Recovery Act (RCRA).[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final pickup.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can maintain a safe working environment and ensure full compliance with environmental regulations, reinforcing their commitment to responsible scientific practice.
References
- 1. benchchem.com [benchchem.com]
- 2. 404 | BioChemPartner [m.biochempartner.com]
- 3. selleckchem.com [selleckchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
